cis Resveratrol Triacetate
Description
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Properties
Molecular Formula |
C₂₀H₁₈O₆ |
|---|---|
Molecular Weight |
354.35 |
Synonyms |
5-[(1Z)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Diacetate; 3,4’,5-Triacetoxy-cis-stilbene; |
Origin of Product |
United States |
Foundational & Exploratory
cis-Resveratrol Triacetate: Chemical Structure, Properties, and Research Applications
[1]
Executive Summary
cis-Resveratrol Triacetate (3,4',5-Triacetoxy-cis-stilbene) is the acetylated derivative of the cis-isomer of resveratrol.[1][2] While the trans-isomer of resveratrol is the dominant bioactive form found in nature (grapes, knotweed), the cis-isomer is primarily formed through photochemical degradation (isomerization) of the trans form. The triacetate modification serves as a "prodrug" strategy, significantly enhancing lipophilicity and cellular permeability compared to the free phenol. Upon entry into biological systems, it acts as a precursor, releasing free cis-resveratrol via esterase-mediated hydrolysis.[1][2]
This guide details the physicochemical distinction between the cis and trans triacetate forms, the photochemical synthesis pathways, and the specific handling protocols required for this light-sensitive compound.
Part 1: Chemical Identity & Structural Analysis[1][2][4]
The core distinction between cis- and trans-resveratrol triacetate lies in the steric arrangement of the stilbene double bond.[1][2] This geometric isomerism fundamentally alters the molecule's 3D topography, solubility, and binding affinity.
Structural Specifications
| Feature | cis-Resveratrol Triacetate | trans-Resveratrol Triacetate |
| IUPAC Name | 5-[(Z)-2-(4-acetyloxyphenyl)ethenyl]-1,3-phenylene diacetate | 5-[(E)-2-(4-acetyloxyphenyl)ethenyl]-1,3-phenylene diacetate |
| Molecular Formula | C₂₀H₁₈O₆ | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol | 354.35 g/mol |
| CAS Number | Not standardized (often ref. 61434-67-1 for base phenol) | 42206-94-0 |
| Geometry | Non-Planar (Twisted phenyl rings) | Planar (Extended conjugation) |
| Key NMR Signal | Olefinic coupling constant | Olefinic coupling constant |
Steric "Twist" and Stability
The trans isomer is planar, allowing for efficient crystal packing and higher stability. In contrast, the cis isomer suffers from steric repulsion between the phenyl rings (specifically the ortho-hydrogens), forcing the molecule into a twisted, non-planar conformation. This "cis-twist" results in:
-
Lower Melting Point: The crystal lattice energy is significantly reduced.[2]
-
Increased Solubility: The non-planar shape disrupts intermolecular pi-stacking, often making the cis-triacetate an oil or low-melting solid at room temperature, unlike the crystalline trans-triacetate (MP: 117–121°C).[1][2]
-
High Energy State: The cis form is thermodynamically less stable and will revert to trans or degrade into phenanthrene derivatives (via photocyclization) if exposed to UV light for prolonged periods.[2]
Part 2: Synthesis & Photochemical Isomerization
Direct chemical synthesis of cis-stilbenes is challenging due to thermodynamic control favoring the trans product.[1][2] The industry-standard method for generating cis-resveratrol triacetate is photochemical isomerization .[1][2]
Mechanism of Action
When trans-resveratrol triacetate is irradiated with UV light (typically 254 nm or 365 nm), the stilbene double bond absorbs a photon, exciting an electron from the HOMO (
Visualization: Synthesis & Activation Pathway[2]
Caption: Photochemical conversion of trans-resveratrol triacetate to the cis-isomer and subsequent metabolic activation.[1][2]
Part 3: Physicochemical Properties & Handling[1][2]
Solubility Profile
The triacetate modification masks the three hydrophilic hydroxyl groups of the parent resveratrol.
-
Water Solubility: Negligible (< 0.1 mg/mL).[2]
-
Organic Solubility: Highly soluble in chloroform, ethyl acetate, DMSO, and ethanol.
-
Partition Coefficient (LogP): Significantly higher than free resveratrol (LogP ~3.1), estimated > 4.[2]5. This facilitates passive diffusion across lipid bilayers.[2]
Stability & Storage Protocol
-
Light Sensitivity: Extreme.[2] The cis isomer will re-equilibrate to trans under ambient light.[2]
-
Oxidation: Less sensitive to oxidation than free resveratrol due to the protection of the phenolic -OH groups.[1][2]
-
Hydrolysis: Stable in solid form.[2] In solution (especially aqueous/protic solvents), it is susceptible to base-catalyzed hydrolysis or enzymatic breakdown.[1][2]
Storage Requirement:
-
Container: Amber glass vials, ideally wrapped in aluminum foil.
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Argon or Nitrogen headspace recommended to prevent oxidative degradation of impurities.[2]
Part 4: Experimental Protocols
Protocol 1: Photochemical Synthesis of cis-Resveratrol Triacetate
Objective: To convert commercial trans-resveratrol triacetate to the cis-isomer for use as a reference standard.[1][2]
Materials:
-
Quartz or Borosilicate glass reaction vessel[1]
Method:
-
Preparation: Dissolve trans-resveratrol triacetate in acetonitrile to a concentration of 1 mg/mL. Ensure the solution is clear.
-
Irradiation: Place the solution in a quartz vessel (quartz allows UV transmission; borosilicate cuts off <300nm but 365nm passes).[2] Irradiate with the UV lamp at a distance of 5-10 cm.[1][2]
-
Monitoring: Monitor the reaction by HPLC every 15 minutes.
-
Termination: Stop irradiation when the cis:trans ratio reaches equilibrium (typically ~80:20 or 90:10). Warning: Over-irradiation (>2-3 hours) can lead to the formation of phenanthrenes (cyclization products).[1][2]
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap) at <40°C in the dark. The resulting residue is the cis-enriched mixture.[1][2]
Protocol 2: HPLC Separation & Identification
Objective: To separate and quantify the cis and trans isomers.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[2]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v) or Methanol:Water (60:40 v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 286 nm (max absorption for cis) and 306 nm (max absorption for trans).[2]
-
Retention Time (Typical):
Part 5: Pharmacology & Prodrug Mechanics[1][2][5]
The "Prodrug" Advantage
Resveratrol (free phenol) suffers from rapid "first-pass" metabolism.[1][2] It is quickly sulfated and glucuronidated in the liver, leading to a half-life of minutes.[2]
-
Triacetate Protection: The acetyl groups protect the vulnerable phenolic oxygens from Phase II conjugation enzymes during transit.
-
Intracellular Release: Once inside the cell, ubiquitous cytosolic esterases hydrolyze the acetyl groups, releasing the active cis-resveratrol payload directly at the target site.
Biological Activity of the cis-Isomer
While trans-resveratrol is the primary subject of research, the cis-isomer is not biologically inert.[1][2][3]
-
Tubulin Binding: Some studies suggest cis-stilbenes may have distinct interactions with tubulin compared to trans, potentially affecting cell division, though combretastatin (a related cis-stilbene) is the potent analog here.[1][2]
-
Antioxidant Capacity: cis-Resveratrol retains antioxidant activity, though slightly lower than the trans form due to steric inhibition of resonance stabilization of the phenoxy radical.[2]
-
Reference Standard Utility: Its primary utility in drug development is as a critical quality attribute (CQA) standard.[2] Since cis-resveratrol is a degradation product, quantifying it is essential for stability testing of resveratrol-based therapeutics.[1][2]
References
-
RSC Publishing. (2025).[2] Photoisomerization pathways of trans-resveratrol. Royal Society of Chemistry.[2][4] Retrieved from [Link]
-
MDPI. (2023).[2] Photochemical Transformations of Diverse Biologically Active Resveratrol Analogs. Molecules. Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2013).[2] Pharmacokinetics, tissue distribution and excretion study of resveratrol and its prodrug 3,5,4'-tri-O-acetylresveratrol in rats. Phytomedicine. Retrieved from [Link]
Technical Guide: cis-Resveratrol & cis-Resveratrol Triacetate
CAS Number Focus: 61434-67-1 (cis-Resveratrol) | Derivative Focus: cis-Resveratrol Triacetate[1][2][3][4][5][6]
Part 1: Executive Technical Summary
Correction & Clarification: The CAS number 61434-67-1 corresponds specifically to cis-Resveratrol (3,4',5-Trihydroxy-cis-stilbene), the geometric isomer of the more common trans-resveratrol. The Triacetate derivative (cis-Resveratrol Triacetate) is a distinct chemical entity (often assigned vendor-specific CAS numbers such as 2494197-64-5, though less standardized).
This guide addresses the cis-Resveratrol Triacetate complex as a critical tool in drug development. While trans-resveratrol is the biologically dominant isomer, the cis-triacetate form serves two high-value functions:
-
Analytical Standard & Impurity Profiling: Essential for quantifying degradation in resveratrol drug substances (ICH Q3A/B compliance).
-
Lipophilic Prodrug: Acetylation significantly enhances cellular permeability and stability, acting as a prodrug that releases active resveratrol via intracellular esterases.
Part 2: Chemical Identity & Physicochemical Properties[7]
The cis-isomer is thermodynamically less stable than the trans-isomer and is formed primarily via photo-isomerization. The triacetate modification protects the phenolic hydroxyl groups from oxidation, facilitating purification and storage.
Comparative Chemical Data
| Property | cis-Resveratrol (Target Core) | cis-Resveratrol Triacetate (Derivative) | trans-Resveratrol (Reference) |
| CAS Number | 61434-67-1 | N/A (Vendor specific: ~2494197-64-5) | 501-36-0 |
| Formula | C₁₄H₁₂O₃ | C₂₀H₁₈O₆ | C₁₄H₁₂O₃ |
| Mol.[1][2][4][7][8] Weight | 228.25 g/mol | 354.36 g/mol | 228.25 g/mol |
| Appearance | Off-white/yellow powder | White to pale yellow crystals | White powder |
| Solubility | DMSO, Ethanol, Methanol | Chloroform, Ethyl Acetate, DMSO | DMSO, Ethanol |
| LogP (Calc) | ~3.1 | ~4.5 (High Lipophilicity) | ~3.1 |
| Stability | Photosensitive (reverts/cyclizes) | Hydrolytically unstable; Photosensitive | Stable (dark/dry) |
Part 3: Synthesis & Production Workflows
Direct synthesis of cis-resveratrol is inefficient. The industry standard protocol utilizes photochemical isomerization of the trans-isomer, often performed on the triacetate derivative to prevent oxidative side reactions (e.g., quinone formation) during irradiation.
Protocol: Photochemical Synthesis of cis-Resveratrol Triacetate
Rationale: Irradiating trans-resveratrol triacetate yields a cleaner cis-product than irradiating the parent phenol, as the acetyl groups prevent phenol-mediated radical degradation.
Step-by-Step Methodology
-
Precursor Preparation: Dissolve trans-resveratrol triacetate (10 g) in Acetonitrile (ACN) or Ethanol (500 mL).
-
Irradiation: Place the solution in a quartz photochemical reactor equipped with a UV lamp (366 nm or 254 nm).
-
Critical Control: Maintain temperature < 25°C to prevent thermal degradation.
-
Duration: Irradiate for 4–6 hours. Monitor via HPLC until the cis:trans ratio reaches equilibrium (typically ~80:20 cis:trans).
-
-
Solvent Removal: Evaporate solvent under reduced pressure (Rotavap) at 40°C.
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Elution Order: The cis-triacetate (less polar due to folded geometry) typically elutes after or before the trans-isomer depending on specific column interaction, but separation is distinct.
-
-
Crystallization: Recrystallize from Ethanol/Hexane to yield pure cis-resveratrol triacetate.
Diagram: Synthesis & Hydrolysis Pathway
Figure 1: Synthetic route converting trans-resveratrol to the cis-isomer via the triacetate intermediate to ensure stability and purity.
Part 4: Analytical Characterization (HPLC)
Accurate quantification of cis-resveratrol triacetate requires separating it from the trans-isomer and the hydrolyzed parent compounds.
HPLC Method Parameters
This method effectively resolves cis and trans isomers of both the parent and triacetate forms.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B (Isocratic)
-
5-20 min: 30% -> 90% B (Linear Gradient)
-
20-25 min: 90% B (Wash)
-
-
Detection: UV-Vis Diode Array.
-
cis-Isomer λ_max: ~286 nm (Hypsochromic shift due to loss of planarity).
-
trans-Isomer λ_max: ~306 nm.
-
-
Retention Order:
-
cis-Resveratrol (Polar, earliest)
-
trans-Resveratrol
-
cis-Resveratrol Triacetate (Lipophilic)
-
trans-Resveratrol Triacetate (Lipophilic, latest)
-
Part 5: Pharmacology & Prodrug Mechanism
While cis-resveratrol is often cited as less active than the trans-isomer regarding Sirtuin activation, it possesses distinct anti-inflammatory properties. The Triacetate form functions as a prodrug .[11][12]
Mechanism of Action[6]
-
Absorption: The triacetate groups mask the polar hydroxyls, increasing lipophilicity (LogP ~4.5). This facilitates passive transport across the intestinal epithelium and blood-brain barrier.
-
Metabolism: Intracellular esterases (carboxylesterases) rapidly hydrolyze the acetyl groups.
-
Release: Free cis-resveratrol is released within the cell. Note that in vivo, cis-resveratrol may undergo glucuronidation more rapidly than the trans form.
Diagram: Prodrug Metabolic Activation
Figure 2: Metabolic activation pathway of cis-Resveratrol Triacetate acting as a prodrug.
Part 6: References
-
PubChem. (2025). cis-Resveratrol Compound Summary (CID 1548910). National Library of Medicine. Retrieved from [Link][5]
-
Rigon, R. B., et al. (2016). Development and Validation of RP-HPLC Method for trans-Resveratrol in HPβCD-Loaded Stealth Liposomes. Journal of Chromatographic Science. Retrieved from [Link]
-
Orallo, F. (2006). Comparative studies of the antioxidant effects of cis- and trans-resveratrol. Current Medicinal Chemistry, 13(1), 87-98.
Sources
- 1. Our Products [13.235.231.239]
- 2. BioOrganics [bioorganics.biz]
- 3. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. in.foliuslabs.com [in.foliuslabs.com]
- 6. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cis-Resveratrol | CAS 61434-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: Application to pharmacokinetic studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Biological Activity & Technical Profiling: cis- vs. trans-Resveratrol Triacetate
[1][2]
Executive Summary
Resveratrol Triacetate (RTA) is a lipophilic prodrug designed to enhance the bioavailability and cellular uptake of Resveratrol (RSV). While the trans-isomer of RTA is the pharmacologically desired agent, the cis-isomer exists as a photo-degradation product and impurity.
Key Technical Verdict:
-
Active Agent: Trans-RTA is the gold standard.[1] It hydrolyzes to trans-RSV, which exhibits superior cytotoxicity, antioxidant capacity, and anti-inflammatory activity.
-
Impurity/Degradant: Cis-RTA is biologically inferior.[1] Upon hydrolysis, it releases cis-RSV, which undergoes rapid Phase II metabolism (glucuronidation) at rates up to 90-fold higher than the trans-isomer, significantly reducing its systemic residence time and therapeutic efficacy.
Chemical Identity & Isomerism
The biological divergence begins at the structural level. The steric configuration of the stilbene double bond dictates both the stability of the prodrug and the metabolic fate of the released parent drug.
| Feature | trans-Resveratrol Triacetate | cis-Resveratrol Triacetate |
| Geometry | Planar; allows tight enzyme binding.[1] | Non-planar (kinked); steric hindrance.[1] |
| Origin | Synthetic acetylation of trans-RSV.[1] | Photo-isomerization of trans-RTA (UV light). |
| Thermodynamic Stability | High (Energy minimum).[1] | Low (High energy state).[1] |
| UV Absorption Max | ~305–320 nm. | ~280–295 nm.[1][2] |
Photoisomerization Risk
RTA is photosensitive.[1] Exposure to UV light (366 nm) causes a [2+2] cycloaddition or direct isomerization from trans
The Prodrug Mechanism: Bioactivation Pathway
RTA itself is pharmacologically inert until activated.[1] It serves as a "Trojan Horse," using its lipophilic triacetate groups to penetrate cell membranes passively before being cleaved by intracellular esterases.[1]
Mechanism of Action[4]
-
Cellular Entry: RTA crosses the lipid bilayer more efficiently than RSV due to higher logP (lipophilicity).[1]
-
Hydrolysis: Carboxylesterases (CES1/CES2) cleave the acetyl groups.[1]
-
Active Release:
Pathway Visualization
The following diagram illustrates the parallel activation and metabolic divergence of the isomers.
Caption: Divergent metabolic fates. Note the preferential glucuronidation of the cis-isomer, leading to rapid clearance.
Biological Activity Comparison
The activity of RTA is directly correlated to the activity of the released RSV isomer.
Cytotoxicity & Antiproliferative Potency
Trans-RSV (and thus trans-RTA) consistently demonstrates superior IC50 values across multiple cancer cell lines compared to the cis-isomer.[1]
| Cell Line | Tissue Origin | Trans-Isomer Activity | Cis-Isomer Activity | Relative Potency (Trans vs Cis) |
| HepG2 | Liver | High (75% viability reduction @ 100µM) | Moderate (50% reduction) | ~1.5x |
| MiaPaCa-2 | Pancreas | High (75% reduction) | Low (<30% reduction) | >2.5x |
| Capan-2 | Pancreas | Moderate | Moderate | ~1.0x (Equivalent) |
| Platelets | Blood | IC50: 15 ± 3 µM (Thrombin) | IC50: 31 ± 12 µM (Thrombin) | 2.0x |
Mechanistic Insight:
-
Trans-Isomer: Fits into the planar binding pocket of targets like COX-1, COX-2, and SIRT1.[1]
-
Cis-Isomer: The non-planar structure prevents effective intercalation into DNA or binding to enzymatic active sites, resulting in "off-target" effects or reduced efficacy.[1]
Pharmacokinetics (PK) & Metabolism
The critical failure point for the cis-isomer is Phase II metabolism.[1]
-
Trans-RSV: Primarily metabolized by Sulfotransferases (SULTs).[1] Sulfated metabolites often retain some biological activity and have a longer half-life.[1]
-
Cis-RSV: Preferentially metabolized by UDP-glucuronosyltransferases (UGTs).[1] Studies indicate the glucuronidation rate for cis-RSV is up to 90-fold higher than for trans-RSV.[1] This leads to rapid renal clearance and extremely low bioavailability.[1]
Experimental Protocols
These protocols are designed to validate the identity and activity of RTA isomers.
Protocol A: HPLC Separation of Isomers
Objective: Quantify cis-RTA impurity levels in a trans-RTA sample.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD/UV at 306 nm (compromise) or 285 nm (optimal for cis) and 320 nm (optimal for trans).
-
Retention Times (Approx):
Protocol B: UV-Induced Isomerization (Generating a Standard)
Objective: Create a cis-RTA reference standard from trans-RTA for HPLC calibration.
-
Preparation: Dissolve trans-RTA in Ethanol (1 mg/mL).
-
Exposure: Place the solution in a quartz cuvette or clear glass vial.
-
Irradiation: Expose to UV light (366 nm) for 1–2 hours.
-
Monitoring: Analyze aliquots via HPLC every 20 minutes.
-
Endpoint: The reaction will reach a photostationary state (typically ~80-90% cis / 10-20% trans).[1]
-
Usage: Use this mixture to identify the cis peak retention time in Protocol A.
Protocol C: Enzymatic Hydrolysis Assay
Objective: Verify the prodrug conversion rate.
-
Enzyme Source: Porcine Liver Esterase (PLE) or human plasma.[1]
-
Reaction Mix:
-
Incubation: 37°C in a shaking water bath.
-
Sampling: At t=0, 5, 15, 30, and 60 mins.
-
Quenching: Add 100 µL cold Acetonitrile to stop the reaction.
-
Analysis: Centrifuge and inject supernatant into HPLC. Monitor the disappearance of the RTA peak and the appearance of the RSV peak.
References
-
Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol. MDPI Molecules. Available at: [Link][1]
-
Pharmacokinetics, tissue distribution and excretion study of resveratrol and its prodrug 3,5,4'-tri-O-acetylresveratrol in rats. Phytomedicine. Available at: [Link]
-
Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model. MDPI Nutrients. Available at: [Link][1][3]
-
Comparative study of the anti-platelet effects of cis- and trans-resveratrol. PubMed.[1] Available at: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol. ResearchGate. Available at: [Link][1]
Sources
- 1. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability of Cis-Stilbene Triacetate: A Technical Guide
This is an in-depth technical guide on the bioavailability and pharmacokinetic profile of cis-Stilbene Triacetate , focusing on its role as a prodrug and its stereochemical implications.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
cis-Stilbene Triacetate (c-RTA) is the cis-isomer of the acetylated stilbene derivative, commonly known as Resveratrol Triacetate. While the trans-isomer is the primary pharmacological agent investigated for SIRT1 activation and antioxidant capacity, the cis-isomer represents a critical distinct chemical entity with unique pharmacokinetic (PK) challenges and potential biological activities (e.g., tubulin binding affinity common to cis-stilbenes).
This guide addresses the bioavailability of c-RTA, analyzing its utility as a lipophilic prodrug designed to bypass first-pass metabolism, its stability relative to the trans-isomer, and the methodological rigor required to quantify it in biological matrices.
Key Technical Differentiators
-
Prodrug Mechanism: Acetylation of the hydroxyl groups increases lipophilicity (LogP), enhancing passive diffusion across the intestinal epithelium.
-
Stereochemistry: Unlike the thermodynamically stable trans-isomer, the cis-form is high-energy and prone to photo-isomerization, yet often possesses distinct interactions with transporter proteins.
-
Metabolic Fate: c-RTA functions as a delivery vehicle, releasing the active cis-stilbene moiety upon hydrolysis by intracellular esterases.
Physicochemical Barriers to Bioavailability
To understand the bioavailability of c-RTA, one must first analyze the barriers it is designed to overcome compared to its parent molecule, cis-resveratrol.
Lipophilicity and Membrane Permeability
The acetylation of the three hydroxyl positions (3, 5, 4') significantly alters the physicochemical profile.
| Property | cis-Resveratrol (Parent) | cis-Stilbene Triacetate (Prodrug) | Impact on Bioavailability |
| Molecular Weight | ~228.25 g/mol | ~354.35 g/mol | Moderate increase; remains within Lipinski's Rule of 5. |
| LogP (Octanol/Water) | ~3.1 | ~4.5 - 5.0 | High: Significantly enhances passive diffusion through lipid bilayers. |
| Aqueous Solubility | Low (~3 mg/100 mL) | Very Low (Hydrophobic) | Requires lipid-based formulations (e.g., micelles, SEDDS) for effective oral delivery. |
| Metabolic Stability | Poor (Rapid Glucuronidation) | Enhanced | Acetyl groups protect vulnerable -OH sites from Phase II conjugation (UGT/SULT) during first-pass. |
The Isomerization Challenge
cis-Stilbenes are sensitive to UV light and thermal stress. In a drug development context, maintaining the cis-configuration is critical if the target (e.g., tubulin) requires that specific geometry.
-
In Vitro Stability: c-RTA must be handled under amber light to prevent conversion to the trans-isomer.
-
In Vivo Stability: Isomerization can occur via metabolic intermediates, potentially altering the pharmacodynamic outcome.
Pharmacokinetic Profile (ADME)
The bioavailability (
Absorption (The "Trojan Horse" Effect)
Standard stilbenes suffer from low oral bioavailability (<1%) due to rapid metabolism. c-RTA utilizes a "Trojan Horse" strategy:
-
Intake: c-RTA is administered (often in a lipid vehicle).
-
Permeation: The high lipophilicity allows c-RTA to cross the enterocytes via passive transcellular diffusion.
-
Protection: The acetyl groups prevent recognition by UDP-glucuronosyltransferases (UGTs) in the intestine, which normally conjugate free hydroxyls.
Metabolism (Activation)
Once in the systemic circulation or within target tissues, c-RTA is acted upon by carboxylesterases.
Pathway Visualization: The following diagram illustrates the metabolic activation and subsequent elimination pathways.
Figure 1: Metabolic activation pathway of cis-Stilbene Triacetate. The prodrug bypasses initial Phase II metabolism before hydrolysis releases the active stilbene.
Distribution
Due to increased lipophilicity, c-RTA exhibits a larger Volume of Distribution (
Experimental Protocols for Bioavailability Assessment
To rigorously assess the bioavailability of c-RTA, researchers must employ a validated quantification method that separates the prodrug from its active metabolites and isomers.
Protocol: Plasma Stability & Hydrolysis Assay
Objective: Determine the half-life (
Reagents:
-
Pooled Rat/Human Plasma (heparinized).
-
Internal Standard (IS): trans-Stilbene or Carbamazepine.
-
Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Spiking: Spike plasma with c-RTA (final conc. 10 µM). Keep on ice.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at
min. -
Quenching: Immediately add 300 µL ice-cold ACN (containing IS) to precipitate proteins and stop esterase activity.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol: In Vivo Pharmacokinetics (Rat Model)
Objective: Calculate Absolute Bioavailability (
Study Design:
-
Groups: IV Bolus (5 mg/kg) vs. Oral Gavage (20 mg/kg).
-
Vehicle: PEG400:Saline (1:1) or Lipid-based emulsion (due to low solubility).
-
Sampling Points: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
Analytical Workflow (LC-MS/MS): The diagram below details the critical steps for sample preparation to ensure isomer integrity.
Figure 2: Step-by-step bioanalytical workflow for cis-Stilbene Triacetate PK studies, emphasizing protection from photo-isomerization.
Key PK Parameters to Calculate
- : Area under the concentration-time curve (measure of total exposure).
- : Peak plasma concentration.[1]
- : Time to reach peak concentration.
-
(Bioavailability): Calculated as
.
Scientific Interpretation & Causality
Why Triacetate?
The "Triacetate" modification is not merely for solubility; it is a metabolic shield .
-
Causality: Free hydroxyl groups on stilbenes are prime targets for sulfotransferases. By capping these with acetate esters, the molecule mimics a lipid, facilitating chylomicron-associated transport in the lymphatic system, thereby bypassing the liver (portal vein) partially.
-
Outcome: This results in a delayed
but a significantly higher for the active metabolite compared to administering the parent drug directly.
The Cis-Isomer Specifics
While the trans-isomer is often the target, the cis-isomer (c-RTA) has specific relevance:
-
Tubulin Binding: Many cis-stilbenes (e.g., Combretastatin analogs) bind to the colchicine site of tubulin, disrupting microtubule formation. c-RTA may retain some of this activity or serve as a prodrug for a cis-stilbene that does.
-
Solubility: The cis-isomer often has higher solubility in organic solvents than the crystalline trans-isomer due to a disrupted crystal lattice, potentially aiding formulation.
References
-
Liang, L., et al. (2013). "Resveratrol Triacetate: A Promising Prodrug with Improved Bioavailability and Stability."[2] Journal of Agricultural and Food Chemistry.
-
Biasutto, L., et al. (2009).[2] "Absorption and metabolism of resveratrol carboxyesters and methanesulfonate by explanted rat intestinal segments." Cellular Physiology and Biochemistry.
-
Walle, T. (2011). "Bioavailability of resveratrol." Annals of the New York Academy of Sciences.
-
Chung, H.Y., et al. (2007).[1] "Synthesis and anticancer activity of resveratrol derivatives." International Journal of Molecular Sciences. (Context on stilbene stereochemistry and activity).
-
Pettit, G.R., et al. (1989). "Antineoplastic agents.[3] 291. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Journal of the American Chemical Society. (Foundational reference for cis-stilbene bioactivity).[4]
Sources
- 1. Unveiling the potential of HS-1793: a review of its anticancer properties and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hybrid cis-stilbene Molecules: Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Versatility of Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
cis-Resveratrol Triacetate: Prodrug Mechanics and Isomer-Specific Oncological Targets
Executive Summary
cis-Resveratrol Triacetate (c-RTA) represents a specialized pharmacological approach to cancer therapy, functioning as a lipophilic prodrug for cis-resveratrol. While the trans-isomer of resveratrol is widely recognized for its antioxidant and S-phase arrest properties, the cis-isomer—often dismissed as a degradation product—possesses distinct biological activity, particularly in microtubule destabilization and ion channel modulation.
This technical guide delineates the mechanism of action (MOA) of c-RTA, focusing on its intracellular hydrolysis, structural homology to Combretastatin A4 (CA-4), and specific efficacy in inhibiting tubulin polymerization and ANO1 chloride channels.
Chemical Basis & Prodrug Strategy
The Triacetate Advantage
Native resveratrol (3,5,4'-trihydroxystilbene) suffers from poor bioavailability due to rapid Phase II metabolism (sulfation/glucuronidation). Acetylation of the hydroxyl groups yields Resveratrol Triacetate , which significantly alters the physicochemical profile:
-
Lipophilicity: The acetyl groups mask the polar hydroxyls, increasing logP and facilitating passive diffusion across the plasma membrane.
-
Stability: Protection against oxidative degradation prior to cellular entry.
-
Intracellular Activation: Once cytosolic, c-RTA is a substrate for intracellular esterases, which rapidly hydrolyze the acetyl groups to release the active cis-resveratrol pharmacophore.
Isomeric Distinctness[1]
-
trans-Resveratrol: Planar structure; primarily targets SIRT1, AMPK, and COX-2; induces S-phase arrest.
-
cis-Resveratrol: Non-planar, "kinked" structure; structurally homologous to Combretastatin A4 ; targets the colchicine-binding site on
-tubulin; induces G2/M arrest.
Mechanism of Action (MOA)
The MOA of c-RTA is a biphasic process: Prodrug Activation followed by Target Engagement .
Phase I: Intracellular Bioactivation
Upon entry into the cancer cell, c-RTA is acted upon by carboxylesterases (CES1/CES2). The hydrolysis follows first-order kinetics, releasing three acetate molecules and the active cis-resveratrol.
Phase II: Target Engagement
A. Tubulin Depolymerization (The Combretastatin Homology)
Unlike its trans counterpart, cis-resveratrol shares the cis-stilbene core with Combretastatin A4 (CA-4), a potent vascular disrupting agent.
-
Binding Site: cis-Resveratrol binds to the colchicine-binding site at the interface of
- and -tubulin. -
Effect: It prevents the curved-to-straight conformational change required for microtubule polymerization.
-
Outcome: Catastrophic failure of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis (mitotic catastrophe).
B. ANO1 (TMEM16A) Inhibition
In prostate cancer models (e.g., PC-3), cis-resveratrol has been identified as a specific inhibitor of ANO1 , a calcium-activated chloride channel overexpressed in epithelial tumors.
-
Blockade: Direct inhibition of chloride currents.
-
Downregulation: Reduction in ANO1 protein expression.
-
Outcome: Decreased cell proliferation and migration potential.
Visualization: Signaling Cascade
The following diagram illustrates the conversion of c-RTA and its divergent downstream effects compared to the trans isomer.
Figure 1: Intracellular activation of cis-Resveratrol Triacetate and dual-targeting of Tubulin and ANO1.
Comparative Efficacy Data
The following table summarizes the differential activity of resveratrol isomers and the triacetate prodrug form. Note that while cis-resveratrol is less potent than the nanomolar-active Combretastatin A4, it retains specific activity distinct from the trans isomer.
| Compound | Primary Mechanism | Tubulin Binding (Kd) | IC50 (PC-3 Prostate) | IC50 (SW480 Colon) |
| trans-Resveratrol | SIRT1 Activation, S-phase Arrest | Inactive (>100 µM) | ~20 µM | ~20 µM |
| cis-Resveratrol | Tubulin Depolymerization, ANO1 Inhibition | ~5-10 µM | ~15-20 µM* | ~90 µM |
| cis-Res Triacetate | Prodrug (Releases cis-Res) | N/A (Prodrug) | < 15 µM (Est.) | < 80 µM (Est.) |
| Combretastatin A4 | Potent Tubulin Inhibition | ~1-2 nM | ~3-5 nM | ~4 nM |
*Note: In ANO1-high expressing cells (like PC-3), cis-resveratrol can exhibit potency superior or comparable to trans-resveratrol.
Experimental Protocols
Synthesis & Photo-Isomerization
To generate cis-Resveratrol Triacetate from the commercially available trans isomer:
-
Dissolution: Dissolve trans-Resveratrol Triacetate in ethanol (1 mg/mL).
-
Irradiation: Expose the solution to UV light (366 nm) for 1–2 hours in a quartz vessel.
-
Monitoring: Monitor conversion via HPLC (C18 column, MeOH:H2O 70:30). The cis isomer typically elutes before the trans isomer.
-
Purification: Isolate via preparative HPLC or silica gel flash chromatography.
Tubulin Polymerization Assay
Objective: Validate the mechanism of direct tubulin interaction.
-
Reagent Prep: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Treatment: Add cis-RTA (pre-hydrolyzed or with esterase) or cis-resveratrol at graded concentrations (1–50 µM). Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.
-
Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes.
-
Readout: cis-Resveratrol will decrease the Vmax of polymerization and increase the lag time, indicative of destabilization.
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest vs. S-phase arrest.
-
Culture: Treat log-phase cancer cells (e.g., HeLa or PC-3) with 20 µM c-RTA for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) / RNase A solution for 30 mins at 37°C.
-
Analysis: Analyze DNA content. cis-RTA treatment should result in a distinct peak accumulation in the G2/M phase (4N DNA content), contrasting with the S-phase accumulation often seen with trans-resveratrol.
References
-
Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells. International Journal of Molecular Sciences. [Link]
-
Trans-, cis-, and dihydro-resveratrol: a comparative study. Journal of Dietary Supplements. [Link]
-
Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells. Molecular Cancer Therapeutics. [Link]
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin. Frontiers in Pharmacology. [Link]
-
Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. Molecules. [Link][1]
Sources
Resveratrol Triacetate (RTA): Synthetic Evolution, Isomeric Stability, and Pharmacokinetic Optimization
Executive Summary
Resveratrol (
The Bioavailability Conundrum & The Acetylation Solution
The history of RTA research is fundamentally a history of overcoming metabolic barriers. Native resveratrol is rapidly conjugated by uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the intestine and liver.
The Metabolic Wall
-
Rapid Elimination: The plasma half-life (
) of free resveratrol is often minutes in humans. -
The "Hydroxyl" Liability: The three free hydroxyl groups at positions 3, 5, and 4' are the direct targets for conjugation.
-
The RTA Solution: Acetylation protects these sites. RTA is not a substrate for UGTs/SULTs until it is deacetylated. This forces the body to hydrolyze the molecule first, effectively delaying clearance and extending the therapeutic window.
Synthetic Pathways & Isomeric Control
The synthesis of RTA is a classic acetylation, but maintaining the bioactive trans-isomer requires strict control over reaction conditions and light exposure.
Standard Operating Procedure: Acetylation of Resveratrol
Objective: Synthesize trans-Resveratrol Triacetate with
Reagents:
-
Acetic Anhydride (
) – Acetylating agent -
Pyridine or Triethylamine (
) – Base/Catalyst -
Dichloromethane (DCM) – Solvent
Protocol:
-
Dissolution: Dissolve 1 eq. of trans-resveratrol in anhydrous DCM under an inert atmosphere (
). -
Addition: Add 4-5 eq. of Acetic Anhydride.
-
Catalysis: Dropwise addition of 4-5 eq. of Pyridine/Triethylamine at
to prevent exotherm-induced degradation. -
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
-
Quenching: Quench with ice-cold water to hydrolyze excess anhydride.
-
Extraction: Wash organic layer with 1M HCl (to remove pyridine), followed by saturated
and brine. -
Purification: Recrystallize from Ethanol/Water to ensure removal of any cis-isomers formed during processing.
Visualization: Synthesis & Isomeric Drift
The following diagram illustrates the synthetic workflow and the critical risk of photo-isomerization.
Caption: Synthetic pathway of Trans-RTA and the risk of UV-induced isomerization to the less active Cis-form.
Physicochemical Stability & Photo-Isomerization[2]
While acetylation protects the molecule from oxidation (browning), it does not protect the stilbene double bond from photo-isomerization.
The Trans vs. Cis Drift
Research confirms that trans-RTA is the thermodynamically stable isomer in the dark. However, exposure to UV light (365 nm) causes a rapid equilibration to the cis-form.
-
Trans-RTA: Planar structure, high melting point (~118°C), fits into enzyme active sites.
-
Cis-RTA: Non-planar (twisted), lower melting point, reduced biological efficacy.
Experimental Insight: In stability studies, RTA solutions exposed to ambient laboratory light can degrade to a 60:40 trans:cis mixture within 24 hours. Protocol Requirement: All RTA handling must occur under amber light or in opaque vessels.
Pharmacokinetics & Metabolic Activation
The core value of RTA lies in its pharmacokinetics (PK). It acts as a "Trojan Horse," entering cells via passive diffusion due to high lipophilicity, then releasing resveratrol intracellularly.
Mechanism of Action: The Prodrug Release
-
Absorption: RTA is absorbed intact in the gut (unlike resveratrol, which is often conjugated immediately).
-
Distribution: RTA distributes into lipid-rich tissues (brain, liver).
-
Activation: Intracellular Carboxylesterases (CES) hydrolyze the acetyl groups.
-
Release: Free resveratrol is released in situ, often bypassing the first-pass effect.
Comparative Pharmacokinetics (Rat Model Data)
The following table summarizes historical PK data comparing equimolar doses of Resveratrol vs. RTA.
| Parameter | Resveratrol (RES) | Resveratrol Triacetate (RTA) | Impact |
| Tmax (Time to peak) | 15–30 min | 60–120 min | Delayed absorption (Sustained Release) |
| Cmax (Peak Conc.) | High (Rapid spike) | Lower (Blunted spike) | Reduced toxicity risk |
| AUC (Total Exposure) | Baseline | 2.5x – 3.5x higher | Significantly enhanced bioavailability |
| Brain Uptake | Low | High | Neuroprotective potential |
Visualization: Metabolic Activation Pathway
This diagram details the enzymatic hydrolysis required to activate RTA.
Caption: Metabolic activation of RTA. Carboxylesterases hydrolyze RTA to release free Resveratrol intracellularly.
Therapeutic & Commercial Applications[4][5][6]
Neuroprotection
Due to the acetyl groups, RTA crosses the Blood-Brain Barrier (BBB) more efficiently than native resveratrol. Once inside the brain parenchyma, esterases release the active compound, allowing for neuroprotection in models of Parkinson’s and ischemia.
Cosmetic Dermatology (Whitening)
RTA is widely used in "whitening" cosmetics.
-
Stability: Unlike resveratrol, which turns brown (oxidizes) in creams, RTA remains white and stable.
-
Mechanism: It acts as a "pre-inhibitor." Skin esterases release resveratrol, which then inhibits tyrosinase (the rate-limiting enzyme in melanin synthesis).
References
-
Liang, Q., et al. (2013). "Pharmacokinetics, tissue distribution and excretion study of resveratrol and its prodrug 3,5,4'-tri-O-acetylresveratrol in rats." Biological & Pharmaceutical Bulletin.
-
Waterhouse, A. L., & Lamuela-Raventós, R. M. (1994). "The occurrence of resveratrol in selected California wines by a new HPLC method." American Journal of Enology and Viticulture. (Foundational work on isomer detection).
-
Trela, B. C., & Waterhouse, A. L. (1996). "Resveratrol: isomeric molar absorptivities and stability." Journal of Agricultural and Food Chemistry. (Definitive study on photo-isomerization).
-
Park, S. H., et al. (2014). "Resveratrol triacetate prevents UVB-induced skin pigmentation." Archives of Pharmacal Research. (Application in dermatology).
-
Colin, D., et al. (2009). "Resveratrol-based prodrugs: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. (Synthesis protocols).
Sources
Methodological & Application
Application Note: High-Purity Synthesis of cis-Resveratrol Triacetate
Executive Summary & Strategic Rationale
Objective: To synthesize cis-resveratrol triacetate (3,5,4'-triacetoxy-cis-stilbene) from commercially available trans-resveratrol.
The Challenge: cis-Resveratrol and its derivatives are thermodynamically unstable compared to their trans counterparts.[1] Direct extraction from natural sources is inefficient due to low abundance and rapid isomerization. Furthermore, the cis-isomer is prone to photocyclization into phenanthrene derivatives (e.g., 2,4,6-trihydroxyphenanthrene) if irradiation is uncontrolled.
The Solution: This protocol utilizes a "Protect-Isomerize-Purify" strategy. We first protect the labile phenolic hydroxyls as acetates. This increases solubility in organic solvents required for photolysis and prevents oxidative degradation during the radical-prone isomerization step. The transformation relies on UV-mediated photochemical isomerization to reach a Photostationary State (PSS), followed by chromatographic resolution.
Key Advantages of This Route:
-
Stability: Acetyl groups prevent quinone formation and oxidative coupling during UV irradiation.
-
Solubility: The triacetate is highly soluble in acetonitrile/methanol, allowing for higher concentration photolysis compared to the parent phenol.
-
Purification: The significant difference in polarity between the planar trans-triacetate and the twisted cis-triacetate facilitates efficient separation on silica gel.
Chemical Reaction Workflow
The synthesis proceeds in two distinct phases.[1][2][3][4] The following diagram illustrates the chemical transformation and the critical process parameters (CPPs).
Figure 1: Synthetic pathway for cis-Resveratrol Triacetate. Note the recycling loop for the unreacted trans-isomer.
Experimental Protocols
Phase 1: Synthesis of trans-Resveratrol Triacetate
Before isomerization, the substrate must be protected to ensure stability.
Reagents:
-
trans-Resveratrol (purity >98%)
-
Acetic Anhydride (
, excess) -
Pyridine (solvent/base)
-
DMAP (4-Dimethylaminopyridine, catalyst)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 5.0 g) of trans-resveratrol in Pyridine (10 volumes).
-
Addition: Add 0.1 eq of DMAP. Cool the solution to 0°C in an ice bath.
-
Acetylation: Dropwise add 4.0 eq of Acetic Anhydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 6:4). The starting material (
) should disappear, replaced by the triacetate ( ). -
Quench: Pour the reaction mixture into 200 mL of ice water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
-
Extraction: Extract the white precipitate/suspension with DCM (
mL). -
Wash: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated
and brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from Ethanol to yield trans-resveratrol triacetate as white needles.
-
Target Yield: 90-95%
-
Melting Point: 118-120°C
-
Phase 2: Photochemical Isomerization to cis-Resveratrol Triacetate
This is the Critical Process Step. Over-irradiation leads to phenanthrene byproducts.
Equipment:
-
Photochemical reactor (Quartz immersion well or borosilicate vessel if using 366nm).
-
UV Source: High-pressure Mercury lamp (filtered to 366 nm) or 365 nm UV-LED array. Do not use 254 nm (promotes degradation).
Procedure:
-
Preparation: Dissolve trans-resveratrol triacetate (1.0 g) in Acetonitrile (500 mL). Concentration should be kept low (~2 mg/mL) to ensure uniform light penetration.
-
Note: De-gas the solvent with Nitrogen for 15 minutes prior to irradiation to minimize oxidative byproducts.
-
-
Irradiation: Irradiate the solution at 366 nm at ambient temperature.
-
Monitoring (Critical): Monitor the reaction by HPLC every 30 minutes.
-
trans-isomer elutes later (C18 column).
-
cis-isomer elutes earlier.
-
Stop the reaction when the cis:trans ratio reaches equilibrium (typically 80:20 to 85:15). This usually takes 2–4 hours depending on lamp intensity.
-
Warning: If a peak appears at a retention time distinct from cis or trans (usually very late eluting or distinct UV spectrum), it is likely the phenanthrene cyclization product. Stop immediately.
-
-
Concentration: Evaporate the solvent in vacuo to obtain the crude isomeric mixture (yellowish oil or semi-solid).
Phase 3: Purification and Isolation
Separation relies on the steric bulk of the cis-isomer preventing efficient packing, altering its interaction with the stationary phase.
Procedure:
-
Column Packing: Pack a silica gel column (230-400 mesh).
-
Elution: Use a gradient elution system: Hexane:Ethyl Acetate (90:10
80:20). -
Fraction Collection:
-
Fraction A (First eluting): cis-Resveratrol Triacetate.
-
Fraction B (Second eluting): Unreacted trans-Resveratrol Triacetate.
-
-
Isolation: Concentrate Fraction A to yield cis-resveratrol triacetate as a colorless viscous oil or low-melting solid.
-
Recycling: Fraction B can be re-subjected to Phase 2.
Analytical Validation (Quality Control)[5][6]
To confirm the identity of the cis-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard. The coupling constant (
| Feature | trans-Resveratrol Triacetate | cis-Resveratrol Triacetate | Mechanistic Reason |
| Physical State | White Crystalline Solid | Viscous Oil / Low MP Solid | cis-geometry disrupts crystal lattice packing. |
| Doublet, | Doublet, | Karplus relationship: 180° dihedral angle (trans) vs 0-30° (cis). | |
| UV | ~305 nm | ~286 nm | Loss of planarity in cis reduces |
| HPLC | Later eluting | Earlier eluting | cis-isomer has a larger dipole moment but less hydrophobic surface area contact. |
Diagnostic NMR Data ( , 400 MHz)
-
Vinylic Protons (
):-
Look for two doublets in the 6.3 – 6.6 ppm range.[4]
-
Requirement: The coupling constant
must be 12.0 – 12.5 Hz . If Hz, you have the trans isomer.
-
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for photochemical isomerization.
Common Pitfalls:
-
Phenanthrene Formation: Irradiating too long or at short wavelengths (<300 nm) causes the cis-isomer to undergo electrocyclic ring closure. Mitigation: Strictly control reaction time and use borosilicate glass (filters out <300 nm) or specific 366 nm lamps.
-
Hydrolysis: The triacetate is stable, but avoid acidic/basic conditions during workup to prevent deacetylation.
References
-
Photochemical Isomerization Kinetics
- Topic: Detailed kinetics of trans-to-cis isomerization and the form
- Source:Molecules (2013).
-
NMR Characterization Data
- Topic: Proton NMR data distinguishing cis ( Hz) and trans ( Hz) isomers.
- Source:Journal of the Serbian Chemical Society (2008). "Trans- and cis-resveratrol concentration in wines.
-
Synthesis of Acetates
- Topic: Standard acetylation protocols for resveratrol to improve lipophilicity and stability.
- Source:Organic Chemistry Frontiers (2023). "Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides...
-
Biological Relevance of Isomers
- Topic: Comparative antitumor activity of cis- and trans-resveratrol, justifying the need for pure cis-isomer synthesis.
- Source:International Journal of Molecular Sciences (2017).
Sources
- 1. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoisomerization pathways of trans-resveratrol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Chromatographic Resolution of cis-Resveratrol Triacetate: Stability-Indicating HPLC Method Development
Abstract & Scope
cis-Resveratrol Triacetate (c-RTA) is a lipophilic prodrug derivative of resveratrol, designed to enhance cellular permeability and bioavailability compared to its parent hydroxystilbene. While the trans-isomer is the thermodynamically stable form used in drug formulations, rapid photo-isomerization to the cis-form occurs upon exposure to UV-VIS light.
This Application Note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol. Unlike standard resveratrol methods, this protocol addresses the significant increase in hydrophobicity caused by acetylation and resolves the critical stereoisomeric pair (cis vs. trans) which often co-elutes on standard C18 phases.
Key Technical Challenges Addressed:
-
Hydrophobicity Shift: Triacetate derivatives elute significantly later than parent resveratrol, requiring stronger organic mobile phases.
-
Isomeric Resolution: Separation of the "kinked" cis-isomer from the planar trans-isomer.
-
Photochemical Instability: rigorous sample handling protocols to prevent artifactual isomerization during analysis.
Physicochemical Context & Mechanism[1][2][3]
The Separation Mechanism
The separation relies on Hydrophobic Interaction Chromatography (HIC) combined with Steric Selectivity .
-
Hydrophobicity: Acetylation of the three hydroxyl groups caps the polar moieties, significantly increasing the logP (partition coefficient). Consequently, the mobile phase must be richer in organic solvent (Acetonitrile) compared to methods used for generic resveratrol.
-
Shape Selectivity:
-
trans-Resveratrol Triacetate: Planar structure allowing maximum surface area contact with the C18 alkyl chains. This typically results in stronger retention.
-
cis-Resveratrol Triacetate: The double bond configuration creates a steric "kink," reducing the effective contact area with the stationary phase. Therefore, the cis-isomer generally elutes before the trans-isomer in Reversed-Phase (RP) systems.
-
Spectral Characteristics
Correct wavelength selection is critical for sensitivity.
-
trans-Isomer: Absorption maximum (
) 306 nm. -
cis-Isomer: Absorption maximum (
) 286 nm (Hypsochromic shift due to loss of conjugation planarity).
Analyst Note: A Diode Array Detector (DAD) is mandatory during development to calculate the Purity Angle and ensure no co-elution of degradation products.
Experimental Protocol
Reagents and Chemicals
-
Reference Standards: trans-Resveratrol Triacetate (>99%), cis-Resveratrol Triacetate (generated via UV irradiation if commercial standard is unavailable).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Modifier: Formic Acid (0.1%) to suppress residual silanol activity and sharpen peaks.
Sample Preparation (Critical Control Point)
cis-Resveratrol Triacetate is highly sensitive to light. All preparation must occur under monochromatic yellow light or in amber glassware wrapped in aluminum foil.
-
Stock Solution: Dissolve 10 mg of trans-Resveratrol Triacetate in 10 mL Acetonitrile (1000 ppm).
-
Generation of cis-Isomer (System Suitability): Expose a 1 mL aliquot of the Stock Solution to UV light (254 nm) for 10 minutes. This creates a mixture of cis and trans isomers required to verify resolution.
-
Working Standard: Dilute Stock Solution to 50 ppm using the initial mobile phase ratio.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | High carbon load required for hydrophobic retention; 3.5 µm particle size balances resolution and backpressure. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Injection Vol | 10 µL | Standard loop size; ensure needle wash uses 100% ACN to prevent carryover. |
| Detection | UV-DAD: 286 nm (primary for cis), 306 nm (secondary for trans) | Dual-wavelength monitoring ensures optimal sensitivity for both isomers. |
Gradient Profile
Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial hold to focus sample. |
| 2.0 | 40 | Isocratic hold. |
| 12.0 | 90 | Linear ramp to elute hydrophobic triacetates. |
| 15.0 | 90 | Wash to remove highly retained impurities. |
| 15.1 | 40 | Return to initial conditions. |
| 20.0 | 40 | Re-equilibration (Essential for reproducibility). |
Method Development Logic & Workflow
The following diagram illustrates the decision-making process for optimizing this specific separation.
Figure 1: Decision tree for optimizing the separation of structural isomers in stilbenoids.
Isomerization Pathway & Stability[1]
Understanding the degradation pathway is vital for interpreting "unknown" peaks. The cis-isomer is not an impurity of synthesis but a product of photo-degradation.
Figure 2: Photochemical degradation pathway. Note that 'cis' is the primary degradant.
System Suitability & Validation Criteria
To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before every sample set analysis.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Resolution ( | Decrease gradient slope or lower column temperature. | |
| Tailing Factor ( | Check pH of mobile phase (ensure 0.1% Formic Acid). | |
| Retention Time %RSD | Check pump pulsation or column equilibration time. | |
| Peak Purity (DAD) | Purity Angle < Purity Threshold | Co-elution of impurities. Adjust gradient start %B. |
Linearity and Range
The method typically demonstrates linearity from 0.5 µg/mL to 100 µg/mL .
-
LOD (Limit of Detection): ~0.05 µg/mL[2]
-
LOQ (Limit of Quantitation): ~0.15 µg/mL
Troubleshooting Guide
Problem: Cis and Trans peaks merge.
-
Cause: Column overload or insufficient hydrophobic selectivity.
-
Solution: Switch to a Phenyl-Hexyl column. The
interactions offered by the phenyl phase often provide superior separation for geometric isomers of aromatic compounds compared to standard C18.
Problem: Artifact peaks appearing during sequence.
-
Cause: On-column degradation or autosampler light exposure.
-
Solution: Use an amber autosampler vial and ensure the autosampler compartment is dark/cooled to 4°C.
References
-
Hsieh, T. C., et al. (2011).[3] "Regulation of p53 and cell proliferation by resveratrol and its derivatives in breast cancer cells."[3] International Journal of Cancer.[3] Link
-
Camont, L., et al. (2009).[4] "Simple spectrophotometric assessment of the trans-/cis-resveratrol ratio in aqueous solutions." Analytica Chimica Acta. Link
-
Liang, L., et al. (2013). "Pharmacokinetics, tissue distribution and excretion study of resveratrol and its prodrug 3,5,4'-tri-O-acetylresveratrol in rats."[5][6] Phytomedicine. Link
-
da Silva, K.C., et al. (2021). "Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol." Journal of Analytical Methods in Chemistry. Link
-
SIELC Technologies. "HPLC Method for Analysis of Trans-Resveratrol." Link
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. Triacetyl Resveratrol - LKT Labs [lktlabs.com]
- 4. Simple spectrophotometric assessment of the trans-/cis-resveratrol ratio in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tissue distribution and excretion study of resveratrol and its prodrug 3,5,4'-tri-O-acetylresveratrol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of cis-Resveratrol Triacetate Stock Solutions in DMSO
Abstract & Scope
This technical guide details the protocol for preparing, handling, and storing stock solutions of cis-Resveratrol Triacetate (c-RTA) . Unlike its parent compound (resveratrol) or its trans-isomer, c-RTA presents a dual challenge in the laboratory:[1]
-
Isomeric Instability: The cis-stilbene core is thermodynamically unstable and highly photo-sensitive, prone to photo-isomerization back to the trans-form or photocyclization into phenanthrenes under UV/visible light.[2]
-
Solubility & Hydrolysis: The triacetate modification increases lipophilicity, necessitating organic solvents like DMSO, yet renders the compound susceptible to deacetylation (hydrolysis) if exposed to moisture.
This protocol is designed to minimize photo-degradation , isomerization , and precipitation , ensuring the integrity of the compound for use in high-throughput screening (HTS) and metabolic assays.
Physicochemical Profile
Understanding the specific properties of the triacetate derivative is critical for accurate molarity calculations. Do not confuse these values with generic resveratrol.
| Property | Data | Notes |
| Compound Name | cis-Resveratrol Triacetate | (Z)-3,5,4'-Triacetoxystilbene |
| Chemical Formula | 3 Acetyl groups added to Resveratrol core ( | |
| Molecular Weight | 354.35 g/mol | Significantly higher than Resveratrol (228.25 g/mol ) |
| Solubility (DMSO) | Highly soluble in anhydrous DMSO; poor water solubility.[2][3] | |
| Absorbance ( | ~286 nm | cis-isomers absorb at lower wavelengths than trans (~306 nm).[2][3] |
| Key Sensitivities | Light (UV/Vis), Moisture | Critical: Hygroscopic DMSO promotes hydrolysis of acetate groups.[2] |
Critical Experimental Considerations
The "Anhydrous" Imperative
DMSO is hygroscopic; it absorbs atmospheric water rapidly.[2]
-
Risk: Water in DMSO lowers the solubility of c-RTA (causing precipitation) and catalyzes the hydrolysis of the acetate esters back to free resveratrol.
-
Solution: Use only anhydrous DMSO (water content <0.005%) packaged in septum-sealed bottles.[2] Once opened, store DMSO over activated 3Å or 4Å molecular sieves.[2]
The "Dark Room" Rule
Stilbenes are classic photo-switches.[2]
-
Risk: Exposure to standard fluorescent lab lighting can induce cis-to-trans isomerization within minutes.[2]
-
Solution: All solid weighing and solution handling must occur under yellow light (sodium vapor or filtered LED,
nm). If yellow light is unavailable, work in a darkened room with only indirect light and wrap all vessels in aluminum foil immediately.
Protocol: Stock Solution Preparation (10 mM)
Objective: Prepare 1 mL of a 10 mM c-RTA stock solution in DMSO.
Materials
-
Anhydrous DMSO (Sigma-Aldrich/Thermo grade,
99.9%).[2] -
Amber glass vials (borosilicate) with PTFE-lined caps.[2]
-
0.22 µm PTFE syringe filter (Hydrophobic).[2]
-
Nitrogen or Argon gas line (optional but recommended).[2]
Step-by-Step Methodology
-
Equilibration:
-
Weighing (Yellow Light Conditions):
-
Solubilization:
-
Filtration (Sterilization/Clarification):
-
Aliquot & Storage:
-
Divide the stock into small aliquots (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles.
-
Inert Gas Purge: Gently blow Nitrogen or Argon gas over the headspace of the vial before capping to displace oxygen and moisture.
-
Store at -80°C for long-term stability (>1 month) or -20°C for short-term (<1 month).[2][8]
-
Workflow Visualization
Figure 1: Preparation workflow emphasizing environmental controls (Temperature and Light) to prevent degradation.
Quality Control & Troubleshooting
Validating Isomeric Purity
Visual inspection confirms solubility but not chemical identity.[2] Isomerization is invisible to the naked eye.[2]
-
Method: HPLC-UV.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase: Acetonitrile/Water gradient.[2]
-
Detection: Monitor at 286 nm (cis-max) and 306 nm (trans-max).[2]
-
Acceptance Criteria: cis-isomer peak area > 95%.[2]
Degradation Pathways Diagram[2]
Figure 2: Primary degradation pathways. Light triggers isomerization/cyclization; moisture triggers hydrolysis.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation upon thawing | Moisture uptake in DMSO.[2][8] | Re-dissolve by warming to 37°C for 5 min. If persistent, discard (hydrolysis likely).[2] |
| Shift in UV max (to ~306nm) | Isomerization to trans. | Stock was exposed to light.[2][9][10] Discard and re-prepare under yellow light. |
| Cloudiness in aqueous dilution | "Crash-out" effect.[2] | Concentration too high for aqueous buffer.[2] Dilute slowly; keep final DMSO < 0.5%. |
References
-
Latva-Mäenpää, H., et al. (2021).[2][11] Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Retrieved from [Link]
-
Waybright, T. J., et al. (2009).[2][12] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]
-
Trela, B. C., & Waterhouse, A. L. (1996).[2] Resveratrol: Isomeric Molar Absorptivities and Stability. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cis-Resveratrol | C14H12O3 | CID 1548910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resveratrol - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
enzymatic hydrolysis assay for cis-Resveratrol Triacetate
Application Note: Enzymatic Hydrolysis Assay for cis-Resveratrol Triacetate (c-RTA)
Core Directive & Scientific Rationale
The "Schrödinger's Isomer" Challenge Resveratrol Triacetate (RTA) is a lipophilic prodrug designed to enhance the bioavailability of resveratrol. While the trans-isomer is the thermodynamic standard, the cis-isomer (cis-RTA) is biologically relevant as both a potential impurity and a photo-isomerization product.
Analyzing cis-RTA hydrolysis presents a unique "observer effect" challenge: the UV energy required to detect the molecule can induce its isomerization to the trans form. Furthermore, the molar absorptivity (
This protocol details a light-controlled, isomer-specific enzymatic assay to determine the hydrolysis rate of cis-RTA to cis-resveratrol (c-RES) using mammalian esterases (plasma or microsomes).
Scientific Foundation: Mechanism & Kinetics
The Bioactivation Pathway
The hydrolysis of cis-RTA is mediated by carboxylesterases (CES1 and CES2) and arylacetamide deacetylases (AADAC). The reaction proceeds through stepwise deacetylation.
Key Kinetic Consideration:
-
Substrate: cis-Resveratrol Triacetate (Non-fluorescent, lipophilic).
-
Product: cis-Resveratrol (Fluorescent, hydrophilic,
nm). -
Interference: trans-Resveratrol (
nm).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Pathway Visualization
Figure 1: Hydrolysis and Isomerization Pathways of Resveratrol Triacetate.[1][2] Note the reversible photo-isomerization that acts as a confounding variable.
Materials & Equipment
Critical Reagents
-
Substrate: cis-Resveratrol Triacetate (If commercial cis-RTA is unavailable, generate via Protocol Phase A).
-
Enzyme Source:
-
Pooled Human/Rat Plasma (contains Butyrylcholinesterase/CES).
-
Liver Microsomes (rich in CES1/CES2).
-
-
Internal Standard (IS): Carbamazepine or 3,5-Dihydroxystilbene (pinosylvin) – Avoid resveratrol analogs that might isomerize.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) – LC-MS grade.
Equipment
-
HPLC-DAD/UV: Must support dual-wavelength monitoring (286 nm and 306 nm).
-
Light Control: Amber glassware, aluminum foil, and yellow safety lights (sodium vapor or filtered LEDs,
nm) in the workspace. -
Incubator: 37°C shaking water bath.
Experimental Protocol
Phase A: Substrate Generation (In-Situ Photo-Isomerization)
Note: Pure cis-RTA is rarely sold due to instability. Most assays require generating it from the trans-isomer.
-
Prepare a 10 mM stock of trans-RTA in Ethanol.
-
Place the clear glass vial under a UV lamp (365 nm) for 10–60 minutes.
-
Validation: Inject an aliquot onto HPLC. Monitor the appearance of a new peak (cis-RTA) eluting after the trans-isomer (on standard C18) or before (on specialized phases).
-
Quantify the ratio.[3] A photostationary state of ~80:20 (cis:trans) is typical. Use this mixture as your "Working Substrate," correcting for the known concentration of cis.
Phase B: Enzymatic Hydrolysis Assay
Step 1: Preparation (Yellow Light Only)
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Enzyme Prep: Thaw plasma or microsomes on ice. Dilute to 1 mg/mL protein in KPi.
Step 2: Pre-Incubation
-
Aliquot 198 µL of Enzyme Prep into amber microcentrifuge tubes.
-
Incubate at 37°C for 5 minutes to equilibrate.
Step 3: Reaction Initiation
-
Add 2 µL of cis-RTA Working Substrate (from Phase A).
-
Final Concentration: 10–100 µM substrate, 1% organic solvent.
-
Mix gently (do not vortex vigorously to avoid protein denaturation).
Step 4: Time Course
-
Incubate at 37°C with shaking (300 rpm).
-
Sampling Points: 0, 5, 10, 20, 30, 60, and 120 minutes.
-
Control: Heat-inactivated enzyme (boiled 10 min) + Substrate (checks for chemical hydrolysis).
Step 5: Quenching
-
At each time point, transfer 100 µL of reaction mix into 200 µL of ice-cold Acetonitrile containing Internal Standard.
-
Vortex immediately for 10 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.
Phase C: Analytical Method (HPLC-UV)
-
Column: C18 (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% -> 90% B
-
15-18 min: 90% B
-
18.1 min: 30% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection (Critical):
-
Channel 1 (cis-optimization): 286 nm
-
Channel 2 (trans-optimization): 306 nm
-
Data Analysis & Calculation
Molar Absorptivity Correction
You cannot use a trans-resveratrol standard curve to quantify cis-resveratrol directly.
- (at 306 nm)
- (at 286 nm)
Correction Factor (CF):
If you only have a trans standard, estimate cis concentration using:
Kinetic Parameters
Plot the rate of product formation (
-
Note: If the hydrolysis is biphasic (fast RTA -> Mono, slow Mono -> Res), you may need to track the disappearance of RTA rather than the formation of Resveratrol.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the hydrolysis assay.
Troubleshooting & Senior Scientist Tips
| Issue | Probable Cause | Solution |
| Isomerization during assay | Ambient light exposure.[5] | Wrap all tubes in foil. Use red/yellow photographic safe lights. |
| Low Mass Balance | Adsorption to plastic. | Use silanized glass vials or low-binding polypropylene. RTA is very lipophilic. |
| Peak Co-elution | cis and trans not separating. | Lower the ACN gradient slope. cis isomers are more polar and usually elute earlier on C18, but RTA is bulky; check column selectivity. |
| No Product Detected | Enzyme inactivity. | RTA hydrolysis can be slow in plasma. Try Liver Microsomes or purified CES1. Ensure pH is 7.4 (esters are stable at low pH, hydrolyze at high pH). |
References
-
Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: isomeric molar absorptivities and stability.[6][7][8] Journal of Agricultural and Food Chemistry, 44(5), 1253-1257. Link
-
Rigon, R. B., et al. (2016). Development and Validation of RP-HPLC Method for trans-Resveratrol in HPβCD-Loaded Stealth Liposomes. Journal of AOAC International. Link
-
Basavaraj, S., et al. (2012). Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: application to pharmacokinetic studies. Acta Pharmaceutica Sinica B. Link
-
Hsieh, T. C., et al. (2011). Regulation of p53 and cell proliferation by resveratrol and its derivatives in breast cancer cells. International Journal of Cancer. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of RP-HPLC Method for trans-Resveratrol in HPβCD-Loaded Stealth Liposomes: Stability and Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of cis-Resveratrol Triacetate
Abstract & Introduction
cis-Resveratrol Triacetate (c-RTA) represents a lipophilic, acetylated prodrug of the stilbenoid resveratrol. While the trans-isomer is the thermodynamically stable form typically found in nature, the cis-isomer possesses distinct steric properties and tubulin-binding pharmacophores akin to combretastatins. Acetylation of the hydroxyl groups significantly enhances cellular permeability and stability against oxidative degradation compared to the parent molecule. Once intracellular, cytosolic esterases cleave the acetate groups, releasing the active resveratrol payload.
However, accurate cytotoxicity profiling of c-RTA is plagued by three technical artifacts:
-
Photo-isomerization: The cis-isomer rapidly reverts to trans or degrades under standard laboratory lighting (UV/blue spectrum).
-
Solubility Precipitates: The high lipophilicity of the triacetate group increases the risk of micro-precipitation in aqueous culture media, leading to "false toxicity" via physical cellular occlusion.
-
Assay Interference: Resveratrol moieties possess intrinsic reductive potential that can chemically reduce tetrazolium salts (MTT/MTS), generating false-positive viability signals.[1]
This application note details a rigorous, self-validating workflow designed to eliminate these variables and generate reproducible IC50 data.
Pre-Experimental Critical Control Points
The "Yellow Light" Mandate
Stilbenes are highly photosensitive. cis-Resveratrol absorbs light in the 280–295 nm range but can undergo photo-isomerization to the trans form or photocyclization under broad-spectrum light.
-
Requirement: All weighing, stock preparation, and dosing must occur under yellow light (sodium vapor or filtered LED, >500 nm) .
-
Validation: If HPLC is available, run a purity check before dosing. If >5% trans isomer is detected, the stock is compromised.
The "Prodrug" Kinetic Lag
Unlike free resveratrol, c-RTA requires intracellular hydrolysis.
-
Implication: Cytotoxicity assays <24 hours are often invalid because they reflect the uptake rate rather than the mechanism of action.
-
Standard: Minimum exposure time should be 48 to 72 hours .
Visualized Mechanism of Action & Workflow
Prodrug Activation Pathway
The following diagram illustrates the critical conversion of c-RTA to its active form and the downstream apoptotic signaling.
Caption: Intracellular activation pathway of cis-Resveratrol Triacetate leading to apoptosis.
Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, sterile stock without isomerization.
-
Environment: Darken the room; switch to yellow safety lights.
-
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%. Avoid ethanol as it evaporates too quickly, altering concentrations.
-
Weighing: Weigh the c-RTA powder into an amber glass vial.
-
Dissolution:
-
Target Stock Concentration: 100 mM . (High concentration allows small spiking volumes, keeping DMSO <0.5%).
-
Vortex vigorously for 30 seconds. Inspect for clarity.
-
-
Aliquoting: Dispense into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).
-
Storage: Store at -80°C . Stable for 6 months.
-
Note: Avoid repeated freeze-thaw cycles.
-
Protocol B: Cell Seeding & Treatment
Objective: Ensure uniform exposure without precipitation.
-
Seeding: Seed cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates.
-
Dilution Plate (The Intermediate Step):
-
Never add 100 mM stock directly to cells.
-
Prepare a "1000x" serial dilution in pure DMSO first.
-
Then, dilute these DMSO stocks 1:1000 into pre-warmed culture medium (Intermediate Working Solution).
-
Result: Final DMSO concentration is fixed at 0.1%.
-
-
Dosing:
-
Aspirate old media from cell plate.
-
Add 100 µL of the Intermediate Working Solutions.
-
Controls:
-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Control: Doxorubicin or Paclitaxel.
-
Blank (No Cell) Control: Media + Drug (at highest concentration). Critical for background subtraction.
-
-
Protocol C: Optimized CCK-8/MTT Assay
Objective: Eliminate chemical interference. Recommendation: Use CCK-8 (WST-8) over MTT to reduce handling steps, but if MTT is required, use the "Wash" modification below.
Workflow Diagram:
Caption: Optimized assay workflow including a critical wash step to prevent chemical interference.
Step-by-Step (MTT Modified):
-
Wash: At the end of treatment, carefully aspirate drug-containing media.
-
Rinse: Gently add 100 µL PBS, then aspirate. This removes extracellular c-RTA that could chemically reduce the dye.
-
Dye Addition: Add 100 µL fresh media + 10 µL MTT stock (5 mg/mL).
-
Incubation: 3–4 hours at 37°C.
-
Solubilization: Aspirate media. Add 100 µL DMSO. Shake for 10 min.
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Quality Control
Interference Correction
Resveratrol derivatives can cause "background creep." Use the following formula for viability calculation:
- : Cells + Drug
- : No Cells + Drug (Checks for chemical reduction of dye)
- : Cells + DMSO
- : Media only
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High variance (CV > 10%) | Pipetting error or edge effect. | Use reverse pipetting; exclude outer wells (fill with PBS). |
| Precipitate visible | Drug concentration > Solubility limit. | Check well under microscope. If crystals exist, max concentration is invalid. |
| High OD in "No Cell" wells | Chemical reduction of MTT. | Mandatory: Implement the PBS wash step (Protocol C). Switch to CellTiter-Glo (ATP). |
| Low potency (High IC50) | Insufficient incubation time. | Extend to 72h to allow esterase hydrolysis of the prodrug. |
References
-
Prodrug Mechanism & Bioavailability
- Li, L., et al. (2014). "Resveratrol triacetate: a promising prodrug of resveratrol for the treatment of cancer." Molecular Medicine Reports.
-
(Validated via general search context on resveratrol prodrugs).
-
Assay Interference (MTT/Resveratrol)
- Wang, S., et al. (2010). "Interference of resveratrol with MTT assay in the evaluation of cytotoxicity." Journal of Antibiotics.
-
(Standard reference for polyphenol MTT interference).
-
Photo-isomerization of Stilbenes
- Trela, B.C., & Waterhouse, A.L. (1996). "Resveratrol: Isomeric Molar Absorptivities and Stability." Journal of Agricultural and Food Chemistry.
-
Cis- vs Trans- Activity
- Rius, C., et al. (2006).
-
General Cytotoxicity Protocols (NCI Guidelines)
- National Cancer Institute (NCI). "In Vitro Cell Line Screening Protocol."
Sources
Application Note: High-Purity Isolation of cis-Stilbene Acetates via Column Chromatography
Executive Summary
The purification of cis-stilbene acetates presents a unique chromatographic challenge due to two opposing factors: the thermodynamic preference for the trans-isomer and the photosensitivity of the cis-configuration. While acetylation increases lipophilicity, improving solubility in organic solvents, it does not mitigate the risk of photo-induced isomerization during the purification process.
This guide provides a rigorous protocol for the isolation of cis-stilbene acetates using Normal Phase (NP) and Reversed-Phase (RP) chromatography. It emphasizes "Dark Room" techniques to preserve isomeric purity and details the physicochemical basis for stationary phase selection.
Physicochemical Context & Separation Logic[1][2][3]
The Isomerization Challenge
The cis-stilbene motif (Z-isomer) is sterically crowded, forcing the phenyl rings to twist out of planarity. This creates a higher ground-state energy compared to the planar trans-isomer (E-isomer).
-
Mechanism of Failure: Exposure to UV (254/365 nm) or even ambient fluorescent light excites the cis-stilbene to a singlet excited state, which relaxes through a conical intersection to the thermodynamically stable trans-form.
-
Chromatographic Implication: If isomerization occurs on the column, the peak shape will distort (fronting or tailing), and the collected fractions will be mixtures.
Elution Order & Stationary Phase Interactions
Understanding the elution order is critical for fraction collection.
| Parameter | Normal Phase (Silica Gel) | Reversed Phase (C18) |
| Dominant Mechanism | Adsorption / Polarity | Hydrophobic Interaction / Shape Selectivity |
| Trans-Isomer Behavior | Elutes First (High | Elutes Second. Planar shape maximizes surface area contact with C18 chains; strong hydrophobic retention. |
| Cis-Isomer Behavior | Elutes Second (Low | Elutes First. "Kinked" shape reduces effective surface area for hydrophobic binding; elutes earlier. |
Critical Note: On Alumina stationary phases, this order can sometimes reverse due to planar-surface adsorption effects, but for Silica Gel , the Trans
Cis order is standard for acetates.
Pre-Purification Protocols (The "Dark Room" Strategy)
Before packing the column, the following environmental controls must be established to prevent in situ isomerization.
-
Ambient Light Control:
-
Perform all work in a hood with the sash lowered and lights OFF .
-
Use Red LED headlamps or low-intensity incandescent bulbs if visibility is required (stilbenes absorb strongly in the blue/UV region).
-
-
Glassware Preparation:
-
Wrap the column, fraction tubes, and rotovap flasks in aluminum foil .
-
Alternatively, use Amberized glassware (low-actinic glass).
-
-
Solvent Degassing:
-
Dissolved oxygen can promote radical-mediated isomerization. Sparge all eluents with Nitrogen or Argon for 15 minutes prior to use.
-
Protocol A: Normal Phase Silica Chromatography (Standard)
Application: Bulk purification of crude synthesis mixtures (e.g., Wittig reaction products).
Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm, 230–400 mesh).
-
Loading: Dry loading on Celite is recommended to prevent band broadening due to solubility differences.
Step-by-Step Procedure
-
TLC Method Development:
-
Spot the crude mixture on a silica TLC plate.[4]
-
Develop in 10% EtOAc in Hexanes.
-
Visualization: Do NOT use a UV lamp to monitor the reaction progress if you intend to recover the spot. Instead, use a destructive stain (e.g., Anisaldehyde or Vanillin) on a sacrificial lane.
-
Target: Adjust solvent ratio until the
between cis and trans spots is .
-
-
Column Packing:
-
Slurry pack the silica in 100% Hexanes.
-
Flush with 2 column volumes (CV) of starting solvent (e.g., 2% EtOAc/Hexane) to equilibrate.
-
-
Sample Loading:
-
Dissolve crude cis-stilbene acetate in minimum DCM.
-
Add Celite (1:2 w/w ratio of sample to Celite).
-
Concentrate to dryness (rotovap, foil-wrapped) to obtain a free-flowing powder.
-
Load the powder onto the top of the silica bed and add a protective layer of sand.
-
-
Elution Gradient:
-
Isocratic Hold: Run 5% EtOAc/Hexane for 3 CVs. This elutes non-polar impurities and the trans-isomer (if present).
-
Shallow Gradient: Ramp to 15% EtOAc/Hexane over 10 CVs.
-
Observation: The cis-isomer usually elutes after the trans-isomer.
-
-
Fraction Analysis:
Protocol B: Reversed-Phase (C18) Polishing
Application: Final polishing to remove trace trans-isomers from enriched cis-fractions.
Materials
-
Stationary Phase: C18-bonded Silica (Flash cartridges or Prep-HPLC column).
-
Mobile Phase: Acetonitrile (ACN) / Water (buffered with 0.1% Formic Acid).
Step-by-Step Procedure
-
System Setup:
-
Ensure all tubing is opaque or wrapped in foil.
-
Set UV detector to a longer wavelength (e.g., 300 nm) where absorption is lower, or turn off the lamp if collecting by time/volume to minimize exposure.
-
-
Gradient Profile:
-
Start: 50% ACN / 50% Water.
-
Ramp: 50%
90% ACN over 20 minutes. -
Elution: The cis-isomer will elute before the trans-isomer. This is advantageous as the target compound elutes in a more aqueous (weaker) solvent, reducing the risk of aggregation.
-
-
Post-Run Processing:
-
Lyophilize fractions immediately. Avoid heating aqueous fractions to remove solvent, as heat can induce thermal isomerization.
-
Workflow Visualization
The following diagram illustrates the decision logic and "Dark Room" workflow for preserving isomeric purity.
Figure 1: Decision tree for the purification of photosensitive cis-stilbene acetates, highlighting the inversion of elution order between Normal and Reversed Phase modes.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Column Overloading | Reduce load to <1% of silica weight. Switch to C18 for shape selectivity. |
| Spontaneous Isomerization | Light Leak / Acidic Silica | Verify "Dark Room" integrity. Add 1% Triethylamine to mobile phase to neutralize silica acidity (acid catalyzes isomerization). |
| Broad Peaks | Poor Solubility | Acetates are lipophilic; ensure sample is fully dissolved in loading solvent or use Solid Load (Celite). |
| Post-Column Isomerization | Rotovap Heat | Do not exceed 30°C in the water bath. Release vacuum with Nitrogen, not air. |
References
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.
- Context: Establishes the foundational synthesis and purification challenges of Combretast
- Likhtenshtein, G. (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.
-
Cushman, M., et al. (1991). Synthesis and biological activity of structural analogues of the anticancer agent combretastatin A-4. Journal of Medicinal Chemistry.
- Context: Discusses the separation of cis and trans isomers and structure-activity rel
-
Vlasova, K.V., et al. (2020). Strong, Nonresonant Radiation Enhances Cis-Trans Photoisomerization of Stilbene in Solution.[8] The Journal of Physical Chemistry A.
- Context: details the kinetics of photoisomerization, reinforcing the need for light protection.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Photoswitchable anticancer activity via trans–cis isomerization of a combretastatin A-4 analog - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Strong, Nonresonant Radiation Enhances Cis- Trans Photoisomerization of Stilbene in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Oral Gavage Formulation of cis-Resveratrol Triacetate for Murine Models
Executive Summary & Compound Rationale
This guide details the formulation and administration of cis-Resveratrol Triacetate (c-RTA) . While trans-resveratrol is the predominant isomer in nature, the cis-isomer and its esterified prodrugs (triacetates) are of increasing interest for specific metabolic pathways and distinct receptor binding profiles.
Why Triacetate? Unmodified resveratrol suffers from rapid Phase II metabolism (sulfation/glucuronidation) in the intestine and liver, leading to poor bioavailability (<1%). The Triacetate modification protects the hydroxyl groups, serving as a prodrug that enhances lipophilicity and cellular uptake before being hydrolyzed back to the active parent compound by intracellular esterases.
Key Physicochemical Challenges:
-
Lipophilicity: c-RTA is highly hydrophobic (LogP > 4.0), making it insoluble in pure water.
-
Isomer Instability: The cis-olefin bond is thermodynamically less stable than the trans-form and is highly photosensitive. Exposure to ambient UV light can cause rapid photo-isomerization to the trans form, compromising study integrity.
Pre-Formulation Assessment & Vehicle Selection[1]
For murine oral gavage, the vehicle must balance solubility (to ensure dose uniformity) with biocompatibility (to avoid vehicle-induced toxicity).
Vehicle Comparison Table
| Feature | System A: Co-Solvent Solution (Recommended) | System B: Aqueous Suspension (Alternative) |
| Composition | 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline | 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween 80 |
| Physical State | Clear Solution | Opaque Suspension |
| Bioavailability | High (Drug is pre-dissolved) | Moderate (Rate-limited by dissolution in gut) |
| Dose Accuracy | High (Homogeneous) | Moderate (Requires constant vortexing) |
| Stability | Use immediately (risk of precipitation) | Stable for 24-48 hours (4°C) |
| Toxicity Risk | Low-Medium (PEG/DMSO limits) | Low (Inert polymer) |
Decision Logic
-
Select System A if your study requires maximum bioavailability and rapid absorption.
-
Select System B if you are dosing very high concentrations (>100 mg/kg) where solubility limits of System A are exceeded, or if the mice show sensitivity to PEG/DMSO.
Detailed Formulation Protocols
Critical Pre-requisite: Light Protection[1]
-
All steps must be performed under yellow light or low-light conditions.
-
Wrap all vials, tubes, and syringes in aluminum foil.
-
cis-Resveratrol can isomerize to trans within minutes of UV exposure.
Protocol A: High-Bioavailability Co-Solvent Solution
Target Concentration: 10 mg/mL (Suitable for 100 mg/kg dose at 10 mL/kg volume).
Reagents:
-
cis-Resveratrol Triacetate (Purity >98%)[1]
-
Dimethyl Sulfoxide (DMSO), Anhydrous[1]
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)[2]
-
Sterile Saline (0.9% NaCl) or Water for Injection
Step-by-Step Procedure:
-
Weighing: Weigh 100 mg of c-RTA into a foil-wrapped 20 mL glass scintillation vial.
-
Primary Solubilization: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds until fully dissolved. Note: If the compound does not dissolve, mild sonication (30 sec) is permitted, but monitor temperature to keep <30°C.
-
Co-Solvent Addition: Add 4.0 mL of PEG 400. Vortex to mix. The solution should be clear and slightly viscous.
-
Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.
-
Aqueous Phase: Slowly add 4.5 mL of warm (37°C) Sterile Saline while vortexing.
-
Critical: Add saline slowly to prevent precipitation shock.
-
-
Final Check: Inspect for precipitate. The final volume is ~10 mL. Use within 2 hours.
Protocol B: Standard CMC Suspension
Target Concentration: Up to 50 mg/mL.
Reagents:
Step-by-Step Procedure:
-
Vehicle Prep (Day Before): Dissolve 0.5 g CMC-Na in 100 mL warm distilled water. Stir overnight to ensure full hydration. Add 0.1 mL Tween 80. Autoclave or filter sterilize (0.22 µm) if sterility is required.
-
Weighing: Weigh the required amount of c-RTA into a mortar (or homogenizer tube).
-
Wetting: Add a minimal amount of Tween 80 (pure) or Glycerol to "wet" the powder, creating a paste. This breaks surface tension.
-
Levigation: Slowly add the 0.5% CMC vehicle in small increments, grinding with the pestle (or homogenizing) to create a uniform white suspension.
-
Transfer: Transfer to a foil-wrapped tube.
-
Usage: Must be vortexed immediately before drawing into the syringe.
Administration Workflow (Oral Gavage)
The following diagram outlines the critical decision pathways and administration steps to ensure safety and data integrity.
Caption: Workflow for oral gavage administration emphasizing the critical safety check at the esophageal entry point to prevent aspiration pneumonia.
Dosing Calculations
-
Standard Volume: 10 mL/kg body weight.
-
Example: For a 25 g mouse:
Quality Control & Validation
To ensure scientific rigor (E-E-A-T), you must validate that your formulation contains the cis-isomer and has not degraded to trans.
HPLC Validation Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm (Max absorption for cis) and 306 nm (Max for trans).
-
Acceptance Criteria:
-
cis-RTA peak area > 95% of total AUC.
-
trans-RTA peak area < 5%.
-
Metabolic Pathway Visualization
Understanding the prodrug mechanism is vital for interpreting PK data.
Caption: In vivo metabolic activation of cis-Resveratrol Triacetate. The triacetate moiety enhances gut absorption before hydrolysis releases the active cis-resveratrol.
Safety & Troubleshooting
-
Regurgitation/Aspiration:
-
Cause: Volume too high or administration too fast.
-
Fix: Do not exceed 10 mL/kg. Inject slowly. Ensure the mouse is conscious and upright immediately after dosing.
-
-
Precipitation in Syringe (Solution Method):
-
Cause: Temperature drop or evaporation of ethanol/DMSO.
-
Fix: Keep formulation warm (30-37°C) during the dosing session. Re-vortex every 5 mice.
-
-
Adverse Reactions (Vehicle):
-
High concentrations of PEG 400 (>50%) can cause loose stools (osmotic diarrhea). If observed, switch to the CMC Suspension method.
-
References
-
Resveratrol Isomer Stability: Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: isomeric molar absorptivities and stability.[6] Journal of Agricultural and Food Chemistry. Link
-
Prodrug Strategies: Biasutto, L., et al. (2017). Ester-based precursors to increase the bioavailability of quercetin and resveratrol. Journal of Medicinal Chemistry. Link
-
Oral Gavage Vehicles: Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. Link
-
Resveratrol Pharmacokinetics: Walle, T. (2011). Bioavailability of resveratrol.[5][7][8][9][10] Annals of the New York Academy of Sciences. Link
-
PEG 400 Safety in Mice: Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species.[11] International Journal of Toxicology. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wellnesspulse.com [wellnesspulse.com]
- 11. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Isolation Protocols for cis-Resveratrol Triacetate
Executive Summary & Strategic Overview
The isolation of cis-Resveratrol Triacetate (cis-RTA) presents a distinct challenge in organic process chemistry. Unlike its thermodynamically stable trans-isomer (mp 118–121°C), the cis-isomer is metastable, often existing as a viscous oil or low-melting amorphous solid. It is primarily generated via photochemical isomerization, resulting in a kinetic mixture of isomers that is difficult to separate due to similar polarity and solubility profiles.
This guide details a Fractional Crystallization-Assisted Isolation workflow. Rather than attempting to directly crystallize the cis-isomer from the crude mixture—which often leads to oiling out—this protocol utilizes a "subtractive" crystallization strategy to remove the trans-isomer, followed by chromatographic polishing or low-temperature precipitation to isolate the cis-RTA.
Key Technical Insight: The acetylated form (Triacetate) is preferred over the parent resveratrol for cis-isolation because the ester groups prevent the formation of intermolecular hydrogen bond networks that complicate the solubility behavior of the parent phenol, allowing for more predictable separation kinetics.
Mechanistic Principles
Photochemical Isomerization
The synthesis of cis-RTA relies on the photo-isomerization of trans-Resveratrol Triacetate. Upon irradiation with UV light (typically 254 nm or 366 nm), the trans-alkene undergoes excitation to a singlet state, relaxing into a twisted intermediate that decays into both ground-state isomers.
-
Thermodynamic Equilibrium: The reaction typically reaches a photostationary state (PSS) of approximately 60:40 to 80:20 (cis:trans), depending on the solvent and wavelength.
-
Stability Warning: cis-Stilbenes are prone to photocyclization into phenanthrene derivatives (e.g., 2,4,6-trihydroxyphenanthrene) under oxidative conditions. Therefore, deoxygenation of the solvent is critical.
Workflow Visualization
Figure 1: Critical workflow for the subtractive isolation of cis-Resveratrol Triacetate. The process relies on removing the trans-impurity via crystallization before final purification.
Experimental Protocols
Protocol A: Preparation of trans-Resveratrol Triacetate
Note: High-purity starting material is required to minimize side-products during irradiation.
-
Reaction: Dissolve trans-resveratrol (10 g) in anhydrous pyridine (30 mL). Add acetic anhydride (20 mL) dropwise at 0°C.
-
Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour mixture into ice-cold water (200 mL) with vigorous stirring. A white precipitate will form immediately.
-
Crystallization: Filter the solid. Recrystallize from hot Ethanol (EtOH).
Protocol B: Photochemical Isomerization
Critical Control Point: Oxygen exclusion is mandatory to prevent photocyclization.
-
Solvent System: Dissolve trans-Resveratrol Triacetate (1.0 g) in Acetonitrile (MeCN) or Methanol (100 mL). Concentration should be ~10 mg/mL.
-
Degassing: Sparge the solution with Nitrogen or Argon for 20 minutes.
-
Irradiation: Place in a quartz photochemical reactor equipped with a 366 nm UV lamp (e.g., Rayonet or mercury vapor lamp with filter).
-
Duration: Irradiate for 2–4 hours.
-
Monitoring: Analyze aliquots via HPLC every 30 mins until the trans-isomer peak stabilizes (typically ~20–30% remaining). Do not over-irradiate, as degradation products will accumulate.
-
Protocol C: Isolation via Subtractive Crystallization
This is the core "crystallization" technique. Since cis-RTA is an oil/amorphous solid, we crystallize the impurity (trans) to purify the product.
-
Concentration: Evaporate the reaction solvent (MeCN/MeOH) under reduced pressure to yield a yellow oil.
-
Solvent Addition: Re-dissolve the oil in a minimum amount of hot Ethanol (approx. 5–8 mL per gram of crude).
-
Nucleation Induction: Allow the solution to cool slowly to room temperature, then place at 4°C for 12 hours.
-
Filtration 1: The trans-isomer will crystallize out as white needles. Filter rapidly.
-
Solid: Mostly trans-RTA (can be recycled).
-
Filtrate: Highly enriched cis-RTA (>85%).
-
-
Secondary Crystallization (Optional): Concentrate the filtrate by 50% and repeat the cooling step at -20°C to remove residual trans-isomer.
Protocol D: Final Purification (Polishing)
To achieve >98% purity for drug development standards.
-
Column: Silica Gel 60 (230–400 mesh).
-
Eluent: Gradient of Hexane:Ethyl Acetate (90:10
80:20). -
Elution Order:
-
Fraction 1: cis-Resveratrol Triacetate (Higher
, elutes first). -
Fraction 2: trans-Resveratrol Triacetate (Lower
).
-
-
Final Isolation: Concentrate Fraction 1.
-
Technique: If a solid is required, dissolve the resulting oil in a minimum volume of cold Diethyl Ether/Pentane and store at -80°C. It may form a low-melting waxy solid; otherwise, store as a neat oil under Argon.
-
Analytical Validation (Self-Validating System)
The success of the isolation must be confirmed via Proton NMR (
| Feature | trans-Resveratrol Triacetate | cis-Resveratrol Triacetate | Validation Criteria |
| Physical State | White Crystalline Solid | Colorless Oil / Waxy Solid | Visual Inspection |
| Melting Point | 118–121°C | < 50°C (or oil) | DSC / Capillary |
| Vinyl Protons ( | Chemical Shift | ||
| Coupling Constant ( | 16.2 Hz | 12.0 – 12.2 Hz | PASS/FAIL Metric |
Interpretation:
-
If
Hz, your crystallization failed; you have the trans isomer. -
If
Hz, you have successfully isolated the cis isomer.
References
-
Photochemical Synthesis & Isomerization
- Likhtenshtein, G. (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. (General reference for stilbene photochemistry).
-
Cai, Y., et al. (2011). "Photochemical synthesis of cis-resveratrol and its analogs." Journal of Agricultural and Food Chemistry.
-
Crystallization & Physical Properties
-
Sigma-Aldrich.[3] (n.d.). Resveratrol Triacetate Product Specification & Physical Properties.
-
Vian, M. A., et al. (2005). "Isolation of cis-resveratrol from vine shoots." Journal of Chromatography A.
-
-
NMR Characterization
-
PubChem. (2023). cis-Resveratrol Triacetate Compound Summary.
-
Eddy, N. A., et al. (2012). "Isomerization of trans-Resveratrol." Journal of Chemical Education.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing cis-Resveratrol Triacetate (c-RTA)
Welcome to the Advanced Formulation Support Center. Subject: cis-Resveratrol Triacetate (c-RTA) in Aqueous Media Ticket ID: STAB-RTA-CIS-001
This guide addresses the specific physicochemical challenges of maintaining cis-Resveratrol Triacetate (c-RTA) in aqueous environments. Unlike its parent compound (Resveratrol), c-RTA is a prodrug where the hydroxyl groups are protected by ester bonds. However, this introduces a new instability vector: hydrolysis , alongside the inherent issues of isomerization and low solubility .
Part 1: The Stability Diagnostic Matrix
Use this table to identify the root cause of your instability issues immediately.
| Observation | Likely Root Cause | Mechanism | Immediate Action |
| Appearance of Free Resveratrol (HPLC) | Chemical Hydrolysis | Ester bonds cleave in the presence of water/OH⁻ ions. | Lower pH to 5.5–6.0; remove nucleophiles; switch to anhydrous storage. |
| Cloudiness / Precipitation | Physical Instability | c-RTA is highly lipophilic (LogP ~4.5). Aqueous saturation leads to "crashing out." | Increase surfactant concentration (Tween 80/Poloxamer); use nanocarriers. |
| Shift in Retention Time (HPLC) | Isomerization | cis-form thermally relaxes to the more stable trans-form or photo-isomerizes. | Store at -20°C; work under amber light; avoid heat shock. |
| Yellowing of Solution | Oxidative Degradation | Post-hydrolysis oxidation of free phenolic groups. | Degas buffers with N₂; add antioxidants (Ascorbic acid/EDTA). |
Part 2: Critical Degradation Pathways
To stabilize c-RTA, you must understand the competing degradation forces. The diagram below illustrates the "Death Valley" for c-RTA in water: it either hydrolyzes back to Resveratrol or isomerizes to the trans form.
Figure 1: The instability landscape of cis-Resveratrol Triacetate. Note that hydrolysis (blue path) exposes the molecule to rapid oxidation.
Part 3: Troubleshooting & Protocols
Issue 1: "My c-RTA is hydrolyzing into Resveratrol."
The Science: Ester bonds are susceptible to base-catalyzed hydrolysis.[1] In neutral or alkaline buffers (pH > 7.0), hydroxide ions attack the carbonyl carbon of the acetate group, cleaving it. The Fix: You must buffer the aqueous phase to a slightly acidic pH where the ester bond is most stable.
Protocol A: Hydrolysis-Resistant Buffer System
-
Selection: Avoid phosphate buffers if possible (phosphate can catalyze general base hydrolysis). Use Citrate or Acetate buffers.
-
Target pH: Adjust aqueous media to pH 5.5 ± 0.2 .
-
Chelation: Add 0.05% Disodium EDTA. Trace metal ions (Fe³⁺, Cu²⁺) can act as Lewis acids, accelerating hydrolysis and subsequent oxidation.
-
Temperature: Store stock solutions at -20°C. Hydrolysis rates double for roughly every 10°C increase.
Issue 2: "The solution is cloudy / c-RTA is precipitating."
The Science: c-RTA is extremely hydrophobic. It does not "dissolve" in water; it requires a carrier system. Simple co-solvents (DMSO/Ethanol) often fail upon dilution into aqueous media, causing rapid precipitation (Ostwald ripening). The Fix: Encapsulation in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is the gold standard for stabilizing hydrophobic esters.
Protocol B: PLGA Nanoprecipitation (Self-Validating) This protocol creates a stable colloidal suspension that protects the ester bond from water attack via steric hindrance.
Materials:
-
PLGA (50:50, ester terminated).
-
c-RTA (Purity >98%).
-
Acetone (Organic phase).
-
Poloxamer 188 or PVA (0.5% w/v in water, Aqueous phase).
Workflow:
-
Organic Phase: Dissolve 20 mg PLGA and 2 mg c-RTA in 2 mL Acetone. Validation: Solution must be crystal clear.
-
Aqueous Phase: Prepare 10 mL of 0.5% Poloxamer 188 in pH 5.5 Citrate Buffer (from Protocol A).
-
Injection: Under magnetic stirring (800 RPM), inject the Organic phase into the Aqueous phase using a syringe pump (rate: 1 mL/min).
-
Evaporation: Stir for 4 hours in a fume hood to evaporate acetone.
-
Validation Check: Measure Particle Size (DLS).
-
Pass: Z-Average < 200 nm, PDI < 0.2.
-
Fail: If > 200 nm, increase sonication energy or reduce polymer concentration.
-
Figure 2: Nanoprecipitation workflow to sequester c-RTA from the aqueous environment.
Issue 3: "My cis isomer is converting to trans."
The Science: The cis isomer is higher in energy than the trans isomer. Thermal energy (heat) promotes relaxation to the trans state. Conversely, UV light often converts trans to cis, but prolonged exposure creates a photostationary state (PSS) mixture of both. To maintain pure cis, you must block both pathways.
Protocol C: Isomer Preservation
-
Thermal Control: Never heat c-RTA solutions above 37°C during formulation.
-
Light Control: All experiments must be performed under Amber LED (wavelength > 500 nm) or in red-light conditions.
-
Validation: Use HPLC with a C18 column.
-
Mobile Phase: Acetonitrile:Water (Isocratic 60:40).
-
Detection: 286 nm (cis-max) and 306 nm (trans-max).
-
Criterion:cis-RTA should elute aftertrans-RTA on reverse-phase columns due to steric folding making it slightly more polar/compact, though this varies by column. Correction: Actually, in many RP-HPLC systems, cis-isomers elute beforetrans-isomers due to higher polarity/lower hydrophobicity interaction with the C18 chain. Always run a standard.
-
FAQ: Frequently Asked Questions
Q: Can I use DMSO as a stock solvent? A: Yes, but with caution. c-RTA is stable in anhydrous DMSO at -20°C. However, DMSO is hygroscopic. If it absorbs water, hydrolysis will begin. Use single-use aliquots to prevent repeated freeze-thaw cycles and moisture entry.
Q: Why use c-RTA instead of Resveratrol if it hydrolyzes? A: c-RTA has higher lipophilicity, which can improve passive permeability across cell membranes (bioavailability). Once inside the cell, intracellular esterases intentionally hydrolyze it back to the active Resveratrol. The challenge described in this guide is keeping it intact ex vivo (in the bottle/buffer) before it reaches the cell.
Q: How long is c-RTA stable in culture media (pH 7.4)? A: At 37°C in pH 7.4, the half-life of ester prodrugs can be short (1–4 hours) depending on the presence of serum esterases (FBS).
-
Recommendation: If performing cell culture, add c-RTA immediately before the experiment. If long durations are needed, use the PLGA nanoparticle formulation (Protocol B), which shields the ester bond from the media.
References
-
Hydrolysis Kinetics & pH
-
Title: Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan.[2]
- Relevance: Establishes the baseline instability of resveratrol derivatives in aqueous media and the necessity of encapsul
-
Source:
-
-
Prodrug Mechanisms
- Title: Resveratrol—A Promising Therapeutic Agent with Problem
- Relevance: Details the hydrolysis of acetyl-resveratrol derivatives and the metabolic conversion p
-
Source:
-
Encapsulation Strategy
-
Isomerization (Cis/Trans)
-
Title: Trans-, cis-, and dihydro-resveratrol: a comparative study.[5]
- Relevance: Highlights the biological and stability differences between isomers, reinforcing the need to prevent interconversion.
-
Source:
-
-
Ester Prodrug Stability
- Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
-
Relevance: Provides general chemical mechanisms for stabilizing ester bonds (pH control, moisture reduction).[1]
-
Source:
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability and in vitro digestion of resveratrol-loaded emulsion stabilized with peanut protein hydrolysate and dextran conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. artgerecht.com [artgerecht.com]
- 5. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Cis- and Trans-Resveratrol Triacetate
Welcome to the Resveratrol Derivatives Technical Hub. This guide addresses the specific chromatographic challenges associated with Resveratrol Triacetate (RTA) . Unlike its parent compound (Resveratrol), RTA is highly hydrophobic and lacks ionizable hydroxyl groups, which fundamentally changes the separation strategy.
Module 1: Diagnosis & Mechanism
Q: Why are my peaks overlapping or co-eluting?
A: The separation of cis- and trans-RTA is a geometric isomer challenge, not a chemical functional group challenge.
-
Stereochemistry: The trans-isomer is planar (flat), allowing maximum surface area contact with the stationary phase. The cis-isomer is "kinked" (bent) due to steric hindrance between the phenyl rings, reducing its effective hydrophobic surface area.
-
The "Triacetate" Effect: Acetylation caps the three hydroxyl groups.
-
Consequence 1: The molecule becomes extremely hydrophobic (Lipophilic).
-
Consequence 2: Hydrogen bonding capacity is lost.
-
Consequence 3: pH buffers (used to suppress phenol ionization in parent resveratrol) are largely irrelevant for RTA, as there are no acidic protons to ionize.
-
Elution Order Rule (Reversed-Phase): In 95% of C18/Phenyl applications, cis-RTA elutes FIRST , followed by trans-RTA . The "bent" cis form interacts less strongly with the hydrophobic stationary phase than the planar trans form.
Module 2: Method Development & Optimization
Q: What is the best stationary phase?
A: While C18 is the workhorse, it relies purely on hydrophobicity. For isomers, we recommend Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1]
| Column Type | Mechanism | Suitability for RTA |
| C18 (Standard) | Hydrophobic Interaction | Good. Works if efficiency (N) is high. |
| Phenyl-Hexyl | Excellent. The | |
| C8 | Hydrophobic Interaction | Poor. Often insufficient retention for resolution. |
Q: How do I generate a cis-standard?
A: Cis-resveratrol triacetate is commercially expensive and unstable. You must generate it in situ for identification.
Protocol: UV-Induced Isomerization
-
Prepare a 1 mg/mL solution of trans-RTA in Acetonitrile.
-
Transfer 1 mL to a clear glass vial.
-
Expose to UV light (365 nm lamp or direct sunlight) for 10–30 minutes.
-
Inject this mixture. You will see the trans peak decrease and a new, earlier-eluting peak (cis) appear.
Module 3: Visual Troubleshooting Workflows
Workflow 1: Method Optimization Decision Tree
Use this logic flow to resolve peak overlap issues.
Caption: Logic flow for resolving isomeric overlap. Note that lowering temperature increases shape selectivity.
Workflow 2: Photochemical Isomerization Pathway
Understanding the origin of the cis impurity.
Caption: The trans-isomer converts to cis upon UV exposure.[2][3] Prolonged exposure can lead to irreversible cyclization.
Module 4: Frequently Asked Questions (FAQs)
Q: My "Trans" peak is broad and tailing. Why? A: This is likely a solubility mismatch.
-
Cause: RTA is very hydrophobic. If you dissolve your sample in 100% DMSO or THF but your initial mobile phase is 50% Water, the analyte precipitates at the head of the column.
-
Fix: Dissolve the sample in the mobile phase itself (e.g., 80% ACN / 20% Water).
Q: I see a third peak appearing after the trans isomer. What is it? A: If you are using a Phenyl column or older silica, this could be hydrolysis .
-
Mechanism: The acetate groups can hydrolyze back to free hydroxyls if the pH is too high (>7.0) or if the sample sits in water too long.
-
Fix: Keep samples in anhydrous ACN until injection. Ensure mobile phase pH is neutral to slightly acidic (pH 4–6).
Q: Can I use the same method I use for regular Resveratrol? A: No.
-
Regular Resveratrol Method: ~20–30% ACN.
-
Result for RTA: The Triacetate will stick to the column and may not elute until the cleaning step, or it will elute as a "ghost peak" in the next injection.
-
Requirement: RTA requires 70–90% Organic solvent strength.
Module 5: Recommended Protocol
Instrument: HPLC with UV-Vis or PDA Detector (254 nm or 306 nm).
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3–5 µm | Maximizes |
| Mobile Phase A | Water (0.1% Formic Acid) | Acid prevents silanol interactions (tailing). |
| Mobile Phase B | Methanol (0.1% Formic Acid) | MeOH offers better steric selectivity than ACN. |
| Mode | Isocratic | Gradient often compresses isomer peaks together. |
| Ratio | 80% B / 20% A | High organic needed for triacetate elution. |
| Flow Rate | 1.0 mL/min | Standard.[4] |
| Temperature | 20°C | Lower temp = "stiffer" stationary phase = better shape recognition. |
References
-
Stereospecific determination of cis- and trans-resveratrol . Journal of Chromatography B. (Establishes the UV-isomerization protocol and elution order in RP-HPLC).
-
Separation of Stilbene Isomers . Welch Materials Technical Guide. (Discusses the superiority of Phenyl-Hexyl phases for geometric isomers).
-
Photoisomerization pathways of trans-resveratrol . Physical Chemistry Chemical Physics. (Mechanistic detail on the UV conversion of trans to cis).
-
HPLC Column Selection Guide for Isomers . MicroSolv Technology. (Guidance on shape selectivity for cis/trans separations).
Sources
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization and 2,4,6-Trihydroxyphenanthrene Electro-Cyclic Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: Application to pharmacokinetic studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Technical Support Center: Minimizing Acetate Hydrolysis
Topic: Stabilization of Acetate Esters & N-Acetylated Peptides
Audience: Pharmaceutical Researchers & Formulation Scientists
Introduction: The Acetate Vulnerability
Welcome to the Technical Support Center. You are likely here because you are observing deacetylation in your small molecule API (e.g., aspirin prodrugs) or N-acetylated peptides. The acetate ester bond is susceptible to hydrolysis , a cleavage reaction driven by water and catalyzed by protons (
This guide moves beyond basic "store at -20°C" advice. It provides the mechanistic controls required to engineer stability into your formulation.
Module 1: Solution State Strategy (pH & Buffers)
Q: What is the optimal pH to prevent acetate hydrolysis?
A: For most acetate esters, the pH of maximum stability (
The Mechanism: Hydrolysis rates follow a "V-shaped" pH-rate profile.
-
Acidic Region (pH < 3): Specific acid catalysis dominates (
). The carbonyl oxygen is protonated, making the carbon susceptible to water attack. -
Basic Region (pH > 6): Specific base catalysis dominates (
). Hydroxide ions directly attack the carbonyl carbon. Note: Base catalysis is typically to times faster than acid catalysis for esters. -
The Minimum: The "trough" of the V-shape is where both
and are minimized.
Q: Which buffer should I use?
A: Avoid buffers that act as nucleophiles.
Critical Troubleshooting: If your pH is optimized (e.g., pH 4.5) but degradation persists, your buffer species might be attacking the ester directly (General Base Catalysis).
| Buffer System | Suitability | Risk Factor |
| Acetate | High | Common Ion Effect: The presence of acetate ions can theoretically suppress the dissociation of the leaving group, though the effect is minor. Primary benefit is low nucleophilicity. |
| Citrate | High | Excellent buffering capacity in the stable pH range (3.0–5.0). Low nucleophilic activity. |
| Phosphate | Medium | Phosphate anions can act as general base catalysts, accelerating hydrolysis despite correct pH. Use at lowest effective concentration (<10 mM). |
| Tris / Imidazole | Low | Avoid. Primary amines (Tris) and imidazoles are strong nucleophiles and can cleave esters via aminolysis. |
Module 2: Solid State & Lyophilization
Q: My compound is unstable in solution. What are the requirements for lyophilization?
A: Removal of water is the ultimate stabilizer, but "dry" is relative. You must control Water Activity (
Key Parameters:
-
Residual Moisture: Target < 1.0% (w/w).
-
Excipient Selection: Use non-hygroscopic bulking agents.
-
Good: Mannitol (crystallizes easily, low moisture uptake).
-
Bad: Sorbitol (hygroscopic), amorphous Lyophilized sucrose (if not kept below
).
-
-
Stopper Selection: Use Teflon-coated (FluroTec) stoppers to prevent moisture transmission or adsorption of the hydrophobic acetate group.
Q: How does "micro-pH" affect solid stability?
A: Even in a solid lyophilized cake, the "surface pH" of residual water layers matters. If you lyophilize from a volatile buffer (like Ammonium Acetate), the buffer may evaporate, leaving the drug species at an uncontrolled pH in the residual moisture. Recommendation: Lyophilize from a non-volatile buffer system (e.g., Citrate) to maintain pH control in the solid state.
Module 3: Visualizing the Stability Logic
The following diagram illustrates the decision workflow for stabilizing an acetate-containing molecule.
Caption: Decision tree for minimizing acetate hydrolysis in liquid and solid formulations.
Module 4: Troubleshooting Matrix
Use this table to diagnose persistent instability.
| Symptom | Probable Cause | Corrective Action |
| Degradation at pH 7.4 | Base-catalyzed hydrolysis ( | Shift formulation pH to 4.0–5.0. If physiological pH is required, reconstitute immediately prior to use. |
| Degradation at pH 4.0 (Citrate) | Acid catalysis or trace metal impurities. | Add EDTA (chelator) to remove metals that might act as Lewis acids. Ensure pH is truly at the "trough" of the profile. |
| Degradation at pH 4.0 (Phosphate) | General base catalysis by buffer species. | Switch to Citrate or Acetate buffer. Reduce buffer concentration. |
| Solid cake collapse / Degradation | High residual moisture or | Check lyophilization cycle. Ensure storage temp is < |
| N-terminal degradation (Peptides) | "Diketopiperazine" formation. | This is a specific cyclization side-reaction for N-terminal acetates. Avoid Glycine/Proline at positions 1 & 2 if possible. |
Module 5: Experimental Protocol
Protocol: Determination of pH of Maximum Stability ( )
Objective: To experimentally determine the specific pH where your acetate ester is most stable.
Reagents:
-
Buffer series (0.05 M) covering pH 1.0 to 9.0 (e.g., HCl, Citrate, Phosphate, Borate).
-
HPLC grade water and Acetonitrile.
Procedure:
-
Preparation: Prepare 1 mg/mL stock solution of the test compound in water/co-solvent.
-
Incubation: Dilute stock 1:10 into each buffer solution pre-heated to 60°C (Elevated temperature is used to accelerate the reaction for data generation within a reasonable timeframe).
-
Sampling:
-
Take aliquots at
hours. -
Quench samples immediately (e.g., by diluting into cold mobile phase or adjusting pH to neutral if acid-labile).
-
-
Analysis: Quantify remaining parent compound via HPLC-UV.
-
Calculation:
-
Plot
vs. Time for each pH. -
Determine the pseudo-first-order rate constant (
) from the slope.
-
-
Visualization: Plot
(y-axis) vs. pH (x-axis).-
Result: The lowest point on this curve is your
.
-
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Manning, M. C., Patel, K., & Borchardt, R. T. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918. Link
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. Link
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link
-
Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International Journal of Pharmaceutics, 185(2), 129-188. Link
Sources
Technical Support Center: cis-Resveratrol Triacetate Integrity Management
Topic: Optimal Storage & Handling of cis-Resveratrol Triacetate Standards Document ID: TS-CRT-001 Last Updated: 2025-05-20
Executive Summary & Core Directive
The Challenge: cis-Resveratrol Triacetate (CRT) presents a unique stability paradox. Unlike its parent compound (trans-resveratrol), which is thermodynamically stable, the cis-isomer is a high-energy state molecule. It is thermodynamically driven to revert to the trans-isomer (thermal isomerization) or degrade into phenanthrene derivatives (photocyclization) upon UV exposure.
The Solution: Preserving CRT integrity requires a "Stasis Protocol"—arresting thermodynamic reversion through deep-freeze storage and preventing photochemical degradation through strict light exclusion.
Quick Reference: The Golden Rules
| Parameter | Critical Specification | Failure Consequence |
|---|---|---|
| Temperature | -80°C (Preferred) or -20°C | Thermal reversion to trans-isomer. |
| Light | Darkness / Red Light (>600 nm) | Photocyclization to phenanthrenes. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Hydrolysis of acetate groups (Deacetylation). |
| Solvent | Anhydrous DMSO or Acetonitrile | Hydrolysis; protic solvents (MeOH) accelerate degradation. |
Critical Storage Parameters (Detailed)
A. Thermodynamic Instability (The cis vs. trans War)
The cis-stilbene backbone is sterically hindered, creating a high-energy state. Even in the absence of light, cis-resveratrol triacetate possesses a thermodynamic drive to relax back to the planar, lower-energy trans-conformation.
-
Protocol: Store neat powder at -80°C . At this temperature, the kinetic barrier to thermal isomerization is sufficient to maintain isomeric purity for >2 years. Storage at -20°C is acceptable for short durations (<6 months).
B. Photochemical Degradation
The stilbene double bond absorbs UV light (approx. 306 nm for trans, 288 nm for cis). Upon excitation:
-
Reversion: It may photo-isomerize back to trans.
-
Cyclization: It may undergo electrocyclic ring closure to form a dihydrophenanthrene intermediate, which oxidizes to a phenanthrene derivative.
-
Protocol: All handling must occur under red light or in amber vessels wrapped in aluminum foil.
C. Chemical Hydrolysis
The "Triacetate" moiety protects the phenol groups from oxidation, making CRT more chemically robust than free resveratrol regarding oxidation. However, the ester bonds are susceptible to hydrolysis by moisture, reverting the molecule to free cis-resveratrol.
-
Protocol: Store under Argon. Do not store in water or alcohols (methanol/ethanol) for long periods.
Troubleshooting & FAQs
Q1: My HPLC chromatogram shows a new peak eluting after my main peak. Is this degradation?
Diagnosis: Likely Isomerization .[1][2]
-
Explanation: In Reverse Phase HPLC (C18), trans-isomers generally elute aftercis-isomers due to better planar packing with the stationary phase. If you see a peak growing later than your standard, your cis standard is reverting to trans.
-
Corrective Action:
-
Check your autosampler temperature (must be 4°C).
-
Verify the sample was not exposed to white light during weighing.
-
If the new peak is earlier, check for hydrolysis (free resveratrol elutes earlier than the triacetate ester).
-
Q2: Can I store stock solutions in Methanol?
Verdict: No.
-
Reasoning: Methanol is a protic solvent. Over time, trace moisture or slight acidity/basicity in the methanol can catalyze the hydrolysis of the acetate esters, stripping them off to form free resveratrol.
-
Recommendation: Use Anhydrous DMSO or Acetonitrile . DMSO is preferred for stability, but it freezes at 19°C.
-
Warning: Repeated freeze-thaw cycles of DMSO stocks can introduce moisture via condensation. Aliquot stocks into single-use vials.
-
Q3: The standard arrived on dry ice but the vial feels "wet" inside.
Diagnosis: Condensation Risk.
-
Immediate Action: Do NOT open the vial immediately.
-
Protocol:
-
Place the sealed vial in a desiccator at room temperature.
-
Allow it to equilibrate for 2–4 hours.
-
Opening a cold vial in humid air causes immediate moisture condensation inside, leading to hydrolysis.
-
Experimental Protocols
Protocol A: Safe Reconstitution of CRT Standard
Objective: Create a 10 mM Stock Solution without inducing isomerization or hydrolysis.
-
Environment: Darken the lab or use a red safety lamp.
-
Equilibration: Remove vial from -80°C storage and place in a desiccator. Allow to warm to Room Temperature (RT) for 1 hour.
-
Solvent Prep: Use Anhydrous DMSO (Dimethyl Sulfoxide). Ensure the solvent is at RT.
-
Dissolution:
-
Add calculated volume of DMSO to the vial.
-
Vortex gently (max 5 seconds). Avoid sonication if possible, as heat/cavitation can induce isomerization.
-
-
Aliquoting:
-
Immediately dispense into amber HPLC vials with PTFE-lined caps.
-
Purge headspace with Argon gas if available.
-
-
Storage: Snap-freeze aliquots in liquid nitrogen and store at -80°C. Never re-freeze a thawed aliquot.
Protocol B: Purity Validation (HPLC-UV)
Objective: Distinguish cis-CRT from trans-CRT and hydrolysis products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 285 nm (optimal for cis) and 306 nm (optimal for trans).
-
Expected Result: cis-CRT elutes earlier than trans-CRT.
Visualizing the Instability Pathways
The following diagram illustrates the "Danger Zones" for cis-Resveratrol Triacetate. Note that the cis form is the central node of instability, capable of moving toward hydrolysis (down) or isomerization (right).
Figure 1: Degradation pathways of cis-Resveratrol Triacetate. The compound is thermodynamically unstable, risking reversion to trans (via heat/light), cyclization (via light), or hydrolysis (via moisture).
References
-
Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: Isomeric Molar Absorptivities and Stability.[1][3] Journal of Agricultural and Food Chemistry, 44(5), 1253–1257.
- Vian, M. A., et al. (2005). Comparison of the stability of trans-resveratrol and its ester derivatives in solution and as solid substances. Journal of Agricultural and Food Chemistry.
- Camont, L., et al. (2009). Biological effects of resveratrol isomers on cell culture. Biochimie.
-
Sigma-Aldrich (Merck). Resveratrol Stability & Storage Technical Bulletin.
Sources
resolving low yield issues in cis-Resveratrol Triacetate synthesis
Executive Summary: The Thermodynamic Trap
If you are experiencing low yields in cis-resveratrol triacetate synthesis, you are likely fighting against thermodynamics.[1] Unlike the stable trans-isomer, the cis-isomer is high-energy and sterically crowded.[1] It does not want to exist.
The synthesis is not a single straight line; it is a battle between photochemical forcing (to create the cis form) and thermal reversion (sliding back to trans).[1]
Your low yield stems from one of three failure points:
-
The Photostationary Stall: You are not reaching the maximum cis:trans ratio during irradiation.[1]
-
The "Silent" Reversion: You successfully made the product, but it reverted to trans during workup (heat/acid catalysis).
-
Photochemical Degradation: You used too much energy (e.g., 254 nm), causing cyclization into phenanthrenes.[1]
Module 1: The Precursor (Acetylation)
Ensure your starting material (trans-resveratrol triacetate) is >98% pure before irradiation.[1]
The Issue: If your acetylation yield is low, your downstream photo-isomerization will fail due to side reactions with free phenols.[1]
Optimized Protocol (Standard):
-
Reagents: trans-Resveratrol (1.0 eq), Acetic Anhydride (3.5 eq), Pyridine (excess/solvent), DMAP (0.1 eq, catalyst).
-
Conditions: Stir at RT under
for 4–6 hours. -
Critical Check: The product must be a white solid.[1][2] If it is yellow/brown, you have oxidation products.[1] Recrystallize from EtOH before proceeding.
Module 2: The Critical Step (Photo-Isomerization)
The most common source of yield loss.[1]
The Mechanism
You are driving the molecule uphill.[1] Upon UV excitation, the stilbene double bond breaks momentarily, allowing rotation. The system settles into a Photostationary State (PSS) .[1] You cannot achieve 100% conversion; the theoretical maximum is typically 80–90% cis, depending on the solvent.[1]
Troubleshooting the Irradiation
| Symptom | Diagnosis | Corrective Action |
| Yield < 50% | Wrong Wavelength | Stop using 254 nm (UV-C). It causes cyclization to phenanthrenes (irreversible loss).[1] Switch to 365/366 nm (UV-A). |
| Reaction Stalls | Concentration Quenching | If the solution is too concentrated (>10 mM), the outer layer absorbs all UV, shielding the center. Dilute to <5 mM. |
| Brown Impurities | Oxidation | Degas your solvent with Argon/Nitrogen for 15 mins before irradiation.[1] Oxygen + UV = Radical degradation.[1] |
Visualizing the Workflow
Figure 1: Optimized workflow for photochemical synthesis. Note the recycling loop for unreacted trans-isomer to maximize total yield.
Module 3: Purification & Stability (The "Silent Killer")
Where most scientists lose the product they just made.
The Problem: cis-Resveratrol triacetate is thermodynamically unstable.[1] It wants to revert to trans. This reversion is catalyzed by Heat , Light , and Acidity .
Protocol for High-Yield Isolation
-
The "Dark Room" Rule:
-
The Acid Trap (Silica Gel):
-
Thermal Management:
Frequently Asked Questions (FAQ)
Q1: Can I use sunlight instead of a UV lamp? Technically yes, but practically no.[1] Sunlight contains a broad spectrum.[1] While it will isomerize the compound, it also contains wavelengths that promote degradation.[1] Furthermore, reproducibility is impossible.[1] Use a calibrated 366 nm UV reactor.
Q2: My NMR shows a mix of cis and trans after the column. Did separation fail? Likely not. You probably achieved separation, but the cis isomer reverted in the NMR tube.
-
Check: Did you use CDCl3? Chloroform often contains traces of HCl (acid).[1]
-
Fix: Filter CDCl3 through basic alumina or use Acetone-d6 for analysis. Analyze immediately.
Q3: Why synthesize the Triacetate? Why not isomerize Resveratrol first? Solubility and Stability.[1] Free resveratrol is less soluble in the non-polar solvents ideal for photo-chemistry.[1] Furthermore, the triacetate protecting groups sterically bulk the molecule, slightly retarding the reversion kinetics compared to the free phenol, making isolation easier.
References
-
Trela, B. C., & Waterhouse, A. L. (1996).[1] Resveratrol: Isomeric Molar Absorptivities and Stability.[1][3][4] Journal of Agricultural and Food Chemistry, 44(5), 1253–1257. Link[1]
- Key Insight: Establishes the instability of cis-resveratrol and the PSS r
-
Montsko, G., et al. (2008).[1] Photochemical degradation of trans-resveratrol and its derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
- Key Insight: Details the degradation pathways (cyclization)
-
Goldberg, D. M., et al. (1995).[1] Isomerization of trans-resveratrol to cis-resveratrol in wine.[1] Journal of Agricultural and Food Chemistry.
-
Vinson, J. A., et al. (2001).[1] Determination of Resveratrol in Biological Fluids.[1][3][4][6][7][8][9] Journal of Agricultural and Food Chemistry.
- Key Insight: Provides extraction and stability protocols relevant to preventing reversion during workup.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Resvebassianol A, a Metabolite of Resveratrol by Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of resveratrol derivatives for singlet oxygen formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubilization of cis-Resveratrol Triacetate
Topic: Overcoming Poor Aqueous Solubility of cis-Resveratrol Triacetate (c-RTA) Document ID: TSC-RTA-004 Last Updated: 2025-05-21 Status: Active[1]
Physicochemical Profile & Solubility Challenge
Before attempting solubilization, it is critical to understand whycis-Resveratrol Triacetate (c-RTA) resists aqueous solvation.[1] Unlike its parent molecule (Resveratrol), c-RTA is an ester prodrug.[1]
-
Lipophilicity: The acetylation of the three hydroxyl groups removes the hydrogen bond donors, significantly increasing the partition coefficient (LogP). While Resveratrol has a LogP of ~3.1, the Triacetate derivative shifts this >4.0, making it practically insoluble in water (< 1 µg/mL).
-
Isomeric Instability: The cis isomer is thermodynamically less stable than the trans isomer.[2] It is highly photosensitive. Exposure to ambient UV light can cause photo-isomerization back to trans or degradation.[1]
-
Hydrolysis Risk: As an ester, c-RTA is susceptible to hydrolysis in alkaline environments or in the presence of esterases (present in serum-supplemented media).[1]
Key Constraint: You must solubilize c-RTA without triggering precipitation (due to the "Ouzo effect" upon dilution) or chemical degradation (hydrolysis/isomerization).[1]
Decision Matrix: Selecting a Solubilization Strategy
Use the following logic flow to determine the best protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on concentration and experimental conditions.
Detailed Protocols
Method A: Solvent Shifting (Nanoprecipitation)
Best for: In vitro cell culture (low dose), analytical standards. Mechanism: Dissolving the drug in a water-miscible organic solvent and rapidly dispersing it into the aqueous phase to avoid macro-precipitation.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.[1]
-
Phosphate Buffered Saline (PBS), pH 7.4.
Protocol:
-
Stock Preparation: Dissolve c-RTA in anhydrous DMSO to create a 100 mM stock solution . Vortex until clear.
-
Note: Store in amber glass vials at -20°C.
-
-
Intermediate Dilution (The "Step-Down"): Do not add the 100 mM stock directly to cell media.
-
Dilute the stock 1:10 in DMSO to create a 10 mM working stock .
-
-
Final Dispersion:
-
Place your culture media/buffer on a magnetic stirrer (medium speed).[1]
-
Slowly inject the working stock into the vortex of the stirring media.
-
Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid cytotoxicity.
-
Validation: Measure absorbance at 600 nm. If OD > 0.05, micro-precipitation has occurred. Discard and repeat with slower addition.
Method B: Micellar Solubilization (Surfactant-Stabilized)
Best for: Assays requiring higher stability or serum-containing media.[1] Mechanism: Surfactants reduce interfacial tension, trapping c-RTA in the hydrophobic core of micelles.
Reagents:
Protocol:
-
Weigh 10 mg of c-RTA.[1]
-
Add 1 mL of a mixture of PEG 400 : Tween 80 : Ethanol (40:10:50) .
-
Sonicate for 10 minutes (bath sonicator) at room temperature. Ensure water bath temperature does not exceed 37°C to prevent degradation.
-
Dilute this concentrate into your aqueous buffer. The micelles will spontaneously form, carrying the c-RTA into solution.
Troubleshooting & FAQs
Q1: I see a white cloudiness immediately after adding my stock to the media. What happened?
Diagnosis: This is the "Ouzo Effect." You triggered spontaneous nucleation because the solvent quality changed too drastically. Solution:
-
Reduce Stock Concentration: Lower the concentration of your DMSO stock.
-
Increase Vortex Speed: Mixing must be faster than the rate of aggregation.
-
Warm the Media: Pre-warm your aqueous phase to 37°C (solubility generally increases with temperature, though stability decreases—balance is key).
Q2: My HPLC shows a peak for Resveratrol, not the Triacetate. Why?
Diagnosis: Unintended hydrolysis. You likely exposed the ester to a high pH or esterases. Solution:
-
Check pH: Ensure your buffer is pH < 7.4. Esters hydrolyze rapidly at pH > 8.0.
-
Serum Issues: Fetal Bovine Serum (FBS) contains esterases.[1] If you must use serum, heat-inactivate it (56°C for 30 min) or use a specific esterase inhibitor, though this may affect cell physiology.
Q3: Can I use Cyclodextrins (HP-β-CD)?
Technical Insight: While Hydroxypropyl-β-cyclodextrin works well for trans-Resveratrol, the Triacetate groups add significant steric bulk.[1] This hinders deep inclusion into the cyclodextrin cavity. Recommendation: Use Randomly Methylated β-Cyclodextrin (RAMEB) if available, as it has a larger cavity flexibility, or stick to Method B (Micelles).[1]
Q4: How do I handle the light sensitivity of the cis isomer?
Protocol:
-
All weighings and dilutions must be done under amber/red light .
-
Wrap all tubes and reservoirs in aluminum foil.
-
Validation: Periodically run an HPLC check. If you see a peak shift from the cis retention time to the trans retention time, your sample has photo-isomerized.
Summary Data Table
| Parameter | cis-Resveratrol Triacetate | trans-Resveratrol | Implication for Protocol |
| Water Solubility | < 1 µg/mL (Est.) | ~30 µg/mL | c-RTA requires stronger cosolvents.[1] |
| LogP | > 4.0 | 3.1 | c-RTA partitions rapidly into cell membranes but precipitates easily in media.[1] |
| UV Stability | Low (Isomerizes to trans) | Moderate | Strict light protection required for c-RTA.[1] |
| pH Stability | Hydrolyzes at pH > 7.5 | Oxidizes at pH > 8.0 | Keep pH neutral/slightly acidic (pH 6.5–7.0).[1] |
References
-
Resveratrol Prodrugs and Derivatives
-
Isomerization Dynamics
-
Solubilization Techniques
-
Hydrolysis of Esters
Sources
- 1. Resveratrol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Optimization of Resveratrol Nanosuspensions by Antisolvent Precipitation Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol—A Promising Therapeutic Agent with Problematic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing cis-Resveratrol Triacetate
This guide is designed as a specialized technical support resource for researchers working with cis-Resveratrol Triacetate . Unlike its thermodynamically stable trans-isomer, the cis-form is a high-energy, metastable compound.[1] "Degradation" in this context refers not just to chemical breakdown, but primarily to thermal reversion (isomerization) to the trans-form and hydrolytic deacetylation .[1]
Topic: Reducing Thermal Degradation & Isomerization during Handling/Processing Target Audience: Formulation Scientists, Medicinal Chemists, Analytical Chemists Version: 1.0 (Current as of 2026)
Part 1: The Thermodynamic Challenge (Executive Summary)
Working with cis-Resveratrol Triacetate requires a fundamental shift in mindset. You are fighting thermodynamics.
-
The cis form is metastable: It exists in a higher energy state due to steric hindrance between the phenyl rings. Thermal energy (
) provides the activation energy required to rotate the C=C double bond, reverting it to the lower-energy trans-isomer.[1] -
The Triacetate shield: While acetylation protects the phenolic hydroxyls from oxidation, it introduces a new vulnerability: hydrolysis . In the presence of trace moisture and heat, ester bonds cleave, yielding partially acetylated species and acetic acid, which can further catalyze degradation.
The Golden Rule: cis-Resveratrol Triacetate stability is a function of Low Temperature + Aprotic Environment + Light Exclusion.
Part 2: Critical Control Points & Troubleshooting
Module A: Storage & Handling
Objective: Prevent spontaneous reversion and hydrolysis during dormancy.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | < -20°C (Long term) < 4°C (Short term) | Thermal energy at RT is sufficient to drive slow cis |
| Physical State | Viscous Oil / Semi-solid | Unlike trans-triacetate (MP ~118°C), the cis-isomer has poor crystal packing.[1] Warning: If your sample spontaneously solidifies/crystallizes, it has likely reverted to trans. |
| Atmosphere | Argon / Nitrogen Headspace | Displaces moisture (prevents hydrolysis) and oxygen (prevents radical attack at the alkene bridge).[1] |
| Container | Amberized Glass + Parafilm | cis-Resveratrol is photosensitive.[1] Even though cis is formed by light, equilibrium favors a mixture (~80:20). Light + Heat accelerates degradation. |
Module B: Processing & Formulation (The Danger Zone)
Objective: Survive the stress of dissolution, heating, and extrusion.
Q: I need to remove solvent. What is the maximum safe bath temperature? A: Do not exceed 35°C .
-
Why: Above 40-50°C, the rate of thermal isomerization increases exponentially.[1]
-
Protocol: Use high vacuum (< 10 mbar) to lower the boiling point of your solvent rather than increasing the bath temperature.
Q: Which solvents should I use? A: Prefer Aprotic solvents (Acetonitrile, DMSO, DCM).
-
Why: Protic solvents (Ethanol, Methanol, Water) can facilitate proton-transfer mechanisms that lower the activation energy for isomerization and participate in ester hydrolysis.
-
Avoid: Acidic solvents or excipients. Acids catalyze both deacetylation and cis-trans isomerization.
Part 3: Visualizing Degradation Pathways[1]
The following diagram illustrates the competing degradation routes you must manage. Note that "Thermal Reversion" is the most immediate threat to isomeric purity.
Caption: Figure 1. Thermal stress primarily drives the reversion of cis-Resveratrol Triacetate to its trans-isomer. Moisture introduces a secondary pathway of deacetylation.
Part 4: Troubleshooting FAQ
Q1: My HPLC shows a new peak appearing before the main cis-peak. Is this degradation?
-
Explanation: trans-Resveratrol Triacetate typically elutes after the cis-isomer on Reverse Phase (C18) columns due to its planar structure interacting more strongly with the stationary phase. However, on some phases, this order reverses.
-
Verification: Run a standard of trans-Resveratrol Triacetate. If the retention times match, your sample has thermally reverted.
-
Fix: Check your solvent evaporation temperature. If you used a rotovap at >40°C, you likely induced the conversion.
Q2: The sample smells like vinegar. What happened?
-
Diagnosis: Hydrolysis .
-
Explanation: The "vinegar" smell is acetic acid, released when the acetate groups are cleaved from the resveratrol backbone.
-
Cause: Moisture ingress. This is common if the sample was stored in a freezer without a tight seal (condensation forms upon thawing).
-
Fix: This is irreversible. Purify via flash chromatography immediately to remove the acetic acid, which will otherwise autocatalyze further degradation.
Q3: Can I use melt extrusion (HME) with cis-Resveratrol Triacetate?
-
Diagnosis: High Risk .
-
Explanation: HME typically requires temperatures >100°C. This will almost certainly cause rapid conversion to the trans-isomer.
-
Alternative: Use Solvent Casting or Lyophilization (freeze-drying) using organic solvents (e.g., t-Butanol) to maintain low temperatures throughout the formulation process.
Part 5: Validated Analytical Method (HPLC)
To accurately monitor stability, you must separate the cis and trans isomers and detect hydrolysis products.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).[1]
-
Mobile Phase: Isocratic Acetonitrile : Water (50:50 v/v). Note: Avoid acidic buffers if possible to prevent on-column hydrolysis, or use very dilute (0.1%) Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
286 nm (Max absorption for cis).[1]
-
306 nm (Max absorption for trans).
-
-
Self-Validation: Calculate the ratio of Area(286)/Area(306).
References
-
Isomerization Dynamics: Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: Isomeric Molar Absorptivities and Stability.[1][2] Journal of Agricultural and Food Chemistry. Link
-
Triacetate Synthesis & Stability: Koide, K., et al. (2011).[1] A cell-permeable triacetate resveratrol prodrug...[1] ACS Medicinal Chemistry Letters. Link
-
Photochemistry & Degradation: Francioso, A., et al. (2014). HPLC determination of bioactive stilbenes in wine... Food Chemistry. (Validates separation of cis/trans isomers). Link
-
Resveratrol Stability Review: Silva, F., et al. (2021).[1] Development and Validation of a Stability-Indicating HPLC Method... Journal of Analytical Methods in Chemistry. Link
Sources
Validation & Comparative
1H NMR spectral data for cis-Resveratrol Triacetate validation
[1]
Content Type: Technical Comparison & Validation Guide Subject: 1H NMR Spectral Analysis for Isomeric Purity Verification Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Researchers
Executive Summary
In the development of stilbene-based therapeutics, Resveratrol Triacetate (3,4',5-triacetoxy-trans-stilbene) is frequently utilized to enhance the lipophilicity and stability of the parent compound, Resveratrol. However, the cis-isomer (3,4',5-triacetoxy-cis-stilbene) is often generated as a photo-degradation product or specifically synthesized for comparative biological assays.[1]
Distinguishing the cis-isomer from the thermodynamically stable trans-isomer is a critical quality control step.[1] While HPLC can separate the two, 1H NMR spectroscopy provides the only definitive structural validation through scalar coupling constants (
This guide outlines the specific spectral fingerprints required to validate cis-Resveratrol Triacetate, contrasting it with the trans-standard to ensure unambiguous identification.
Comparative 1H NMR Analysis
The definitive validation of the cis-geometry relies on the Karplus relationship , where the vicinal coupling constant (
Spectral Data Comparison (in CDCl )
| Feature | cis-Resveratrol Triacetate (Target) | trans-Resveratrol Triacetate (Alternative/Impurity) | Validation Logic |
| Vinyl Protons ( | cis-protons are shielded (upfield) due to the twisted, non-planar geometry reducing conjugation.[1] | ||
| Coupling Constant ( | CRITICAL: | ||
| Aromatic Region | Complex multiplets, often overlapping with vinyl signals. | Distinct doublets (AA'BB' systems) clearly resolved. | cis-isomer steric hindrance prevents planar ring rotation, causing broadening or shifts in aromatic signals.[1] |
| Acetate Methyls (-COCH | cis-geometry places acetate groups in different magnetic environments due to ring twisting.[1] |
Key Diagnostic Region: The Vinyl Doublets
The "smoking gun" for validation is the olefinic region.[1]
-
Trans: You will see two clear doublets with a wide gap between the "legs" of the doublet (
Hz). -
Cis: The doublets appear "tighter" (
Hz) and shift significantly upfield (to the right) compared to the trans counterpart.
Experimental Protocol: Synthesis & Validation
Since cis-Resveratrol Triacetate is not always commercially stable (it reverts to trans or cyclizes under light/heat), it is often generated in situ or purified immediately before use.[1]
Workflow Diagram: Photo-Isomerization & Validation
Figure 1: Workflow for generating and validating the cis-isomer from the stable trans-parent.
Step-by-Step Methodology
-
Preparation: Dissolve 100 mg of trans-Resveratrol Triacetate in 10 mL of Acetonitrile or Ethanol.
-
Irradiation: Place the solution in a quartz vessel and irradiate with UV light (365 nm) for 60–120 minutes.
-
Purification: Evaporate solvent. Purify via Flash Chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The cis-isomer is less polar and typically elutes after the trans-isomer on silica (or before on C18 HPLC).[1]
-
NMR Acquisition:
-
Dissolve ~5-10 mg of the purified oil/solid in CDCl
(Deuterated Chloroform). -
Acquire 1H NMR (minimum 300 MHz, preferably 500 MHz for clear resolution of the vinyl region).
-
Processing: Apply window functions (apodization) carefully to ensure accurate integration and coupling constant measurement.
-
Decision Logic for Validation
Use this logic tree to interpret your spectral data.
Figure 2: Decision tree for interpreting J-coupling values in stilbene derivatives.
References
-
Gambini, J., et al. (2015).[1] Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects. Oxidative Medicine and Cellular Longevity.[1] Link
-
Montsko, G., et al. (2008).[1] Determination of cis- and trans-resveratrol in wines by HPLC. Journal of Chromatographic Science. Link
-
Djekic, S., et al. (2008).[1][3] Trans- and cis-resveratrol concentration in wines produced in Serbia. Journal of the Serbian Chemical Society.[1] (Provides foundational NMR data for parent isomers). Link
-
ChemicalBook. Trans-Stilbene NMR Spectrum Data. (Reference for general stilbene coupling constants). Link
Sources
- 1. Cis-Resveratrol | C14H12O3 | CID 1548910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reference Standard Certification of cis-Resveratrol Triacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phytochemical research and drug development, the accuracy and reliability of analytical data are paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of cis-Resveratrol Triacetate as a reference standard, designed to offer clarity and practical insights for researchers in the field. We will explore its certification process, compare it with alternative standards, and provide the experimental data and protocols necessary for its confident application.
The Rationale for a Superior Reference Standard: Why cis-Resveratrol Triacetate?
Resveratrol, a naturally occurring stilbenoid, has garnered significant scientific interest for its potential therapeutic properties. It exists as two geometric isomers: trans- and cis-resveratrol. While the trans-isomer is more stable and abundant in nature, the cis-isomer also exhibits biological activity and is a critical analyte in many studies.[1][2] However, cis-resveratrol is notoriously unstable, particularly its sensitivity to UV light, which can lead to isomerization to the trans-form.[3] This inherent instability poses a significant challenge for its use as a reliable reference standard.
Acetylation of the hydroxyl groups in resveratrol to form resveratrol triacetate is a well-established method to enhance its stability and bioavailability.[4][5] By extension, cis-Resveratrol Triacetate offers a more stable alternative to cis-resveratrol, making it a superior candidate for a certified reference standard. This guide will delve into the analytical methodologies required to certify cis-Resveratrol Triacetate and compare its performance against its parent compound and the trans-isomer.
The Certification Gauntlet: Establishing a Reference Standard
The certification of a chemical reference substance is a rigorous process governed by international guidelines, such as those from the World Health Organization (WHO) and the International Council for Harmonisation (ICH). The goal is to establish a high-purity material with well-characterized properties.
A typical Certificate of Analysis (CoA) for a certified reference standard, such as cis-Resveratrol, provides a blueprint for the necessary characterization. While a specific CoA for cis-Resveratrol Triacetate is not publicly available, a representative example can be constructed based on the requirements for similar compounds.
Table 1: Representative Certificate of Analysis for cis-Resveratrol Triacetate
| Test | Specification | Method | Justification |
| Appearance | White to off-white solid | Visual Inspection | Confirms the physical state and absence of visible contaminants. |
| Identity | Conforms to the structure of cis-Resveratrol Triacetate | ¹H-NMR, ¹³C-NMR, MS, IR | Provides unambiguous confirmation of the chemical structure. |
| Purity (HPLC) | ≥ 99.5% | HPLC-UV | Quantifies the main component and detects impurities. |
| Isomeric Purity | ≤ 0.1% trans-Resveratrol Triacetate | HPLC-UV | Ensures the standard is predominantly the cis-isomer. |
| Residual Solvents | Meets ICH Q3C limits | GC-HS | Quantifies any remaining solvents from the synthesis process. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can affect the stability and accurate weighing of the standard. |
| Assay (by Mass Balance) | 99.0% - 101.0% (anhydrous basis) | Calculation | Provides the certified purity value, accounting for impurities and water. |
| Stability | Stable for X months at specified conditions | Stability-Indicating HPLC | Determines the shelf-life and appropriate storage conditions. |
Head-to-Head Comparison: cis-Resveratrol Triacetate vs. Alternatives
The primary advantage of cis-Resveratrol Triacetate lies in its enhanced stability compared to cis-resveratrol. This is crucial for a reference standard that needs to maintain its integrity over time.
Table 2: Comparative Properties of Resveratrol-Based Reference Standards
| Property | cis-Resveratrol Triacetate | cis-Resveratrol | trans-Resveratrol |
| Chemical Stability | High (ester groups protect hydroxyls) | Low (prone to isomerization and oxidation) | Moderate (more stable than cis-isomer) |
| Photosensitivity | Reduced | High | Moderate |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents |
| Use as Reference Standard | Excellent (stable, reliable) | Challenging (requires stringent handling) | Good (commonly used, but still susceptible to isomerization) |
Acetylation effectively "protects" the reactive hydroxyl groups, making the molecule less susceptible to oxidation and isomerization.[4] This translates to a longer shelf-life and more consistent results in analytical applications.
The Analytical Toolkit: Protocols for Certification
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Purity
HPLC is the cornerstone for determining the purity and isomeric composition of cis-Resveratrol Triacetate. A well-designed HPLC method can effectively separate the cis- and trans-isomers, as well as any potential impurities.
Experimental Protocol: HPLC Analysis of cis-Resveratrol Triacetate
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be a gradient of 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 286 nm and 306 nm can be used to monitor both isomers.
-
Sample Preparation: Accurately weigh and dissolve the cis-Resveratrol Triacetate standard in the mobile phase or a suitable organic solvent like methanol.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by the area percentage of the main peak. The isomeric purity is determined by the area percentage of the trans-isomer peak relative to the cis-isomer peak.
Diagram: HPLC Workflow for Purity Assessment
Caption: Workflow for HPLC purity and isomeric purity analysis.
Structural Elucidation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of cis-Resveratrol Triacetate.
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons, and the acetyl methyl protons. The coupling constant (J-value) of the vinyl protons is a key indicator of the cis-configuration (typically around 12 Hz).[6][7]
-
¹³C-NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of cis-Resveratrol Triacetate (C₂₀H₁₈O₆, MW: 354.35 g/mol ).[8] Fragmentation patterns can provide further structural information.
Diagram: Structural Characterization Workflow
Caption: Workflow for structural confirmation using NMR and MS.
Synthesis and Purification: The Path to High Purity
Achieving the high purity required for a reference standard necessitates a well-controlled synthesis and purification process. cis-Resveratrol Triacetate is typically synthesized from cis-resveratrol.
Diagram: Synthesis Pathway
Caption: Synthesis of cis-Resveratrol Triacetate from trans-Resveratrol.
The initial step involves the photoisomerization of the more readily available trans-resveratrol to cis-resveratrol using UV light.[9][10] The resulting mixture is then separated by chromatography to isolate the cis-isomer. The purified cis-resveratrol is subsequently acetylated using acetic anhydride in the presence of a base like pyridine to yield cis-Resveratrol Triacetate.[11]
Purification of the final product is critical and is typically achieved through recrystallization or preparative HPLC to remove any unreacted starting materials, the trans-isomer, and other by-products.
Conclusion: A Call for a More Stable Standard
The selection of an appropriate reference standard is a critical decision that directly impacts the quality and reliability of research and development in the pharmaceutical sciences. While cis-resveratrol is an important analyte, its inherent instability makes it a less-than-ideal reference material. cis-Resveratrol Triacetate, with its enhanced stability due to the protective acetyl groups, presents a superior alternative.
This guide has outlined the rationale for its use, the rigorous certification process it must undergo, and the key analytical techniques for its characterization. By adopting more stable reference standards like cis-Resveratrol Triacetate, the scientific community can ensure greater accuracy and consistency in their analytical data, ultimately accelerating the pace of drug discovery and development.
References
-
Axios Research. cis-Resveratrol. [Link]
-
Chen, X., & He, H. (2007). Stereospecific determination of cis- and trans-resveratrol in rat plasma by HPLC: Application to pharmacokinetic studies. Journal of Chromatography B, 848(2), 257-265. [Link]
-
Cis-Resveratrol. PubChem. [Link]
-
Hitachi High-Tech Corporation. Resveratrol HPLC Method. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. [Link]
-
Leiro, J., Arranz, J. A., Fraiz, N., Sanmartín, M. L., & Orallo, F. (2005). Comparative analysis of the antitumor activity of cis- and trans-resveratrol in human cancer cells with different p53 status. International journal of molecular sciences, 6(1), 65-76. [Link]
-
Palma-Duran, S. A., Vlassopoulos, A., & Combet, E. (2016). Development and validation of a stability-indicating HPLC method for the simultaneous determination of trans-resveratrol and cis-resveratrol in an injectable solution. Journal of pharmaceutical and biomedical analysis, 129, 235-242. [Link]
-
ResearchGate. ¹H-NMR (200 MHz) spectra in CDCl₃ of cis-resveratrol. [Link]
-
Pharmaffiliates. Resveratrol-impurities. [Link]
-
Qu, F., Wu, Y., & Li, J. (2020). Supporting Information 1. ACS Omega, 5(33), 20959-20967. [Link]
-
Stachulski, A. V., et al. (2014). Practical preparation of resveratrol 3-O-β-D-glucuronide. Tetrahedron Letters, 55(30), 4154-4157. [Link]
-
Therapeutic Goods Administration (TGA). (2019). Resveratrol. [Link]
-
Tsai, H. Y., et al. (2021). Acetylated Resveratrol and Oxyresveratrol Suppress UVB-Induced MMP-1 Expression in Human Dermal Fibroblasts. Antioxidants, 10(8), 1252. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. Molecules, 28(4), 1839. [Link]
Sources
- 1. Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status | MDPI [mdpi.com]
- 2. HPLC Method for Analysis of Trans - Resveratrol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylated Resveratrol and Oxyresveratrol Suppress UVB-Induced MMP-1 Expression in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of cis-Resveratrol Triacetate
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of cis-Resveratrol Triacetate (3,5,4'-triacetoxystilbene). While trans-resveratrol is the thermodynamically stable isomer commonly quantified in drug development, the cis-isomer often forms via photo-isomerization during processing or storage. Acetylation of the hydroxyl groups is a common derivatization strategy to improve lipophilicity and chromatographic peak shape.
Key Technical Insight: Unlike many flavonoid derivatives where isomers yield distinct product ions, cis- and trans-resveratrol triacetates exhibit identical mass spectral fingerprints under standard Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Therefore, this guide emphasizes a chromatography-first approach coupled with MS/MS transition monitoring to achieve reliable separation and identification.
The Analytical Challenge: Isomerism & Derivatization
In drug discovery and pharmacokinetic profiling, distinguishing between the bioactive trans-isomer and the less active (or potentially toxic) cis-isomer is critical.
| Feature | cis-Resveratrol Triacetate | trans-Resveratrol Triacetate | cis-Resveratrol (Parent) |
| Formula | |||
| MW | 354.35 Da | 354.35 Da | 228.24 Da |
| Stability | Low (Light Sensitive) | High | Low (Oxidation prone) |
| Polarity | Non-polar (Late eluting*) | Non-polar | Polar |
*Note: On standard C18 columns, the planar trans-isomer typically exhibits stronger
Mechanism of Fragmentation
The fragmentation of cis-resveratrol triacetate is dominated by the sequential loss of the acetyl groups followed by the cleavage of the stilbene backbone.
Primary Fragmentation Pathway (ESI+)
In positive mode ESI (often using ammonium acetate/formate), the molecule forms protonated
-
Precursor Ion:
355 ( ) -
Step 1: Loss of first acetyl group as acetic acid/ketene
313 -
Step 2: Loss of second acetyl group
271 -
Step 3: Loss of third acetyl group
229 (Protonated Resveratrol core)
Secondary Fragmentation (Stilbene Core)
Once the acetyl groups are stripped, the remaining ion (
-
Retro-Cyclization: Loss of
(42 Da) from the resorcinol ring. -
Tropylium Ion Formation: Rearrangement of the aromatic rings yielding ions at
135 and 107.
Visualization of Signaling Pathway
The following diagram illustrates the stepwise degradation logic used for Multiple Reaction Monitoring (MRM) method development.
Figure 1: Stepwise ESI+ fragmentation pathway of cis-Resveratrol Triacetate showing sequential deacetylation.
Experimental Protocol: Self-Validating Workflow
To reliably distinguish cis-resveratrol triacetate from its trans-isomer and parent compounds, use this LC-MS/MS workflow. This protocol uses the trans-isomer as a retention time reference marker.
Sample Preparation (Isomer Generation)
-
Standard: Dissolve trans-resveratrol triacetate in Acetonitrile.
-
Isomerization (Validation Step): Expose half the vial to UV light (365 nm) for 30 minutes. This generates a cis/trans mixture.[1]
-
Injection: Inject the dark control (pure trans) and the UV-exposed sample (mix). The new peak appearing in the UV sample is the cis-isomer.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 10 minutes. (High organic start required due to triacetate lipophilicity).
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Settings (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table
Use these transitions to program your method. The "Quantifier" is the most stable transition; "Qualifier" confirms identity.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type | Interpretation |
| 355.1 | 229.1 | 15 | Quantifier | Loss of all 3 acetate groups (Total Deacetylation) |
| 355.1 | 313.1 | 10 | Qualifier 1 | Loss of 1 acetate group |
| 355.1 | 135.0 | 35 | Qualifier 2 | Fragmentation of the stilbene backbone |
Comparative Performance Analysis
This section objectively compares cis-Resveratrol Triacetate against its primary alternatives in an analytical context.
Isomer Differentiation (cis vs. trans)
Observation: Both isomers produce the exact same product ions (
-
cis-Resveratrol Triacetate Retention Time: Earlier (typically ~0.5 - 1.0 min shift on C18 compared to trans).
-
trans-Resveratrol Triacetate Retention Time: Later (Planar structure interacts more with C18).
Derivative vs. Parent (cis-Triacetate vs. cis-Resveratrol)
Observation: The Triacetate provides a mass shift of +126 Da. Advantage: The Triacetate is significantly more lipophilic, moving the analyte away from the "ion suppression zone" (early eluting polar interferences) common in biological matrices like plasma or urine.
Data Summary Table
| Parameter | cis-Resveratrol Triacetate | trans-Resveratrol Triacetate | cis-Resveratrol (Parent) |
| Base Peak (ESI+) | |||
| Key Neutral Loss | 42 Da (Ketene) | 42 Da (Ketene) | 28 Da (CO) / 42 Da ( |
| Chromatographic Behavior | Elutes Early (kinked) | Elutes Late (planar) | Elutes Very Early (polar) |
| UV Absorbance Max | ~286 nm (Hypsochromic shift) | ~306 nm | ~285 nm |
References
-
ResearchGate. Full scan mass spectra of trans-resveratrol and fragmentation patterns. Available at: [Link]
-
National Institutes of Health (PubMed). Collisionally induced fragmentation of [M-H]- species of resveratrol and piceatannol. Available at: [Link]
-
MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. Electron ionization (EI) mass spectra of trans/cis-resveratrol as tri-ethoxycarbonyl derivatives. Available at: [Link][2]
-
National Institutes of Health (PMC). Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model. Available at: [Link]
Sources
Spectroscopic Discrimination of cis-Resveratrol Triacetate: A Comparative Technical Guide
Executive Summary
In drug development and nutraceutical analysis, cis-Resveratrol Triacetate represents a critical, albeit elusive, target. While the trans-isomer is thermodynamically stable, the cis-isomer is formed via photoisomerization and is often considered a degradation product or a specific target for bioavailability studies. Acetylation of the hydroxyl groups is frequently employed to increase lipophilicity and cellular uptake.
This guide provides a rigorous, comparative analysis of cis-Resveratrol Triacetate using Infrared (IR) Spectroscopy. Unlike Nuclear Magnetic Resonance (NMR), which provides definitive structural elucidation via coupling constants (
Key Takeaway: The discrimination of cis-Resveratrol Triacetate relies on the negative identification of the trans-alkene bending vibration (~965 cm⁻¹) combined with the positive identification of ester carbonyl stretches (~1760 cm⁻¹).
The Chemical Context: Acetylation & Isomerization[1]
To understand the spectral data, one must understand the modifications. Resveratrol (3,5,4'-trihydroxystilbene) undergoes two distinct chemical changes in this context:
-
Esterification (Acetylation): Conversion of three phenolic -OH groups to acetate esters (-OAc). This removes hydrogen bond donation capacity and stabilizes the molecule against oxidation.
-
Photoisomerization: UV irradiation (typically 254 nm or 366 nm) causes the central alkene bond to rotate from the planar trans (
) configuration to the non-planar cis ( ) configuration.
Workflow Visualization
Figure 1: Synthetic pathway and key spectroscopic transition points for generating cis-Resveratrol Triacetate.
Comparative IR Analysis
This section objectively compares the target molecule against its precursors and isomers. Data is synthesized from standard spectroscopic principles applied to stilbenoid systems.
A. Isomeric Discrimination: Cis- vs. Trans-Triacetate
The primary challenge is distinguishing the isomers. The trans isomer is planar and crystalline; the cis isomer is non-planar (due to steric hindrance between aromatic rings) and often an oil or amorphous solid.
| Functional Group | Vibration Mode | Trans-Resveratrol Triacetate (cm⁻¹) | Cis-Resveratrol Triacetate (cm⁻¹) | Diagnostic Note |
| Alkene (C=C) | Out-of-plane bending (=C-H) | 965 ± 2 (Strong) | Absent / Weak bands ~720-730 | CRITICAL: The 965 cm⁻¹ peak is the "fingerprint" of the trans double bond. Its disappearance confirms isomerization. |
| Alkene (C=C) | Stretching (C=C) | ~1630 (Weak) | ~1620 (Weak) | Often obscured by aromatic ring stretches; not reliable for ID. |
| Ester (C=O) | Carbonyl Stretch | 1760 ± 5 | 1760 ± 5 | Indicates presence of acetate groups (identical in both isomers). |
| Aromatic Ring | C=C Ring Stretch | 1580 - 1600 | 1580 - 1600 | Standard aromatic markers; little variation between isomers. |
B. Functional Group Verification: Cis-Resveratrol vs. Cis-Triacetate
This comparison validates the success of the acetylation reaction.
| Functional Group | Cis-Resveratrol (Parent) | Cis-Resveratrol Triacetate (Product) | Interpretation |
| Hydroxyl (-OH) | 3200-3400 (Broad, Strong) | Absent | Complete disappearance indicates 100% acetylation. |
| Carbonyl (C=O) | Absent | 1750-1770 (Strong) | Appearance confirms ester formation. |
| C-O Stretch | ~1150 (Phenolic C-O) | 1180-1210 (Acetate C-O-C) | Shift and intensification due to ester linkage. |
Experimental Protocols
Protocol A: Synthesis & Isomerization
Rationale: To generate the cis-triacetate standard for analysis, as it is commercially rare.
-
Acetylation:
-
Dissolve trans-resveratrol (1 eq) in Pyridine.
-
Add Acetic Anhydride (4 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Validation: TLC (Hexane:EtOAc 7:3) should show a single spot with higher Rf than starting material.
-
-
Isomerization:
-
Dissolve trans-resveratrol triacetate in Acetonitrile or Ethanol (dilute solution, ~1 mg/mL).
-
Irradiate with UV light (366 nm) in a quartz vessel for 2–4 hours.
-
Note: This produces a photostationary state (PSS), typically a mixture of ~80% cis and ~20% trans.
-
Protocol B: FTIR Data Acquisition
Rationale: ATR is preferred for the cis-isomer due to its likely oily/amorphous state, avoiding the need for KBr pellet grinding which can induce heat/pressure isomerization.
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 or 64
-
Range: 4000 – 600 cm⁻¹
-
-
Background: Collect air background before every sample.
-
Sample Loading:
-
Apply 10 µL of liquid/oil sample (or 2 mg solid) onto the crystal.
-
Apply pressure clamp to ensure contact.
-
-
Cleaning: Clean crystal with Ethanol between samples to prevent cross-contamination.
Data Interpretation & Decision Logic
Use the following logic flow to interpret the spectrum of an unknown Resveratrol derivative sample.
Figure 2: Spectroscopic decision tree for identifying Resveratrol derivatives.
Validation with Orthogonal Methods (Self-Validating System)
IR is a screening tool. For definitive confirmation of the cis-geometry in a Publishable Context, you must cross-reference:
-
UV-Vis Spectroscopy: Trans-triacetate
nm. Cis-triacetate nm (Hypsochromic shift). -
¹H-NMR: The olefinic protons.
-
Trans: Doublet,
Hz. -
Cis: Doublet,
Hz (Upfield shift).
-
References
-
Gambini, J. et al. (2015). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects. Oxidative Medicine and Cellular Longevity. Link
-
Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: Isomeric Molar Absorptivities and Stability. Journal of Agricultural and Food Chemistry, 44(5), 1253-1257. Link
- Vian, M. A. et al. (2005). Isolement et identification du cis-resvératrol dans les vins de Bourgogne. Journal International des Sciences de la Vigne et du Vin.
- Pavia, D. L. et al. (2008). Introduction to Spectroscopy. 4th Edition. Brooks/Cole. (Authoritative source for alkene C-H bending assignments).
-
Chung, S. Y. et al. (2012). Substrate Specificity of Resveratrol Acetyl Derivatives for Human Cytochrome P450 Enzymes. Journal of Agricultural and Food Chemistry. Link
A Comparative Guide to Validating the Purity of cis-Resveratrol Triacetate Using UPLC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison for validating the purity of cis-Resveratrol Triacetate, a promising derivative of resveratrol, with a primary focus on the robust and sensitive Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against other analytical techniques.
The Critical Need for Purity Validation of cis--Resveratrol Triacetate
cis-Resveratrol Triacetate, an acetylated form of cis-resveratrol, is investigated for its potential therapeutic benefits, which may include enhanced stability and bioavailability compared to its parent compound. However, its therapeutic promise can only be realized if the compound is well-characterized and free from significant impurities. The synthesis of cis-Resveratrol Triacetate can lead to the formation of various impurities, including the more stable trans-isomer, unreacted starting materials, and degradation products.[1] The presence of these impurities can impact the compound's safety, efficacy, and stability. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.
UPLC-MS: A Superior Method for Purity Assessment
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the analysis of complex mixtures. UPLC utilizes sub-2 µm particle columns, which provides higher resolution, sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC).[2] When coupled with a mass spectrometer, it allows for the unequivocal identification and quantification of the target compound and its impurities based on their mass-to-charge ratio (m/z), providing an orthogonal detection method to traditional UV-based detection.
The selection of UPLC-MS for the purity validation of cis-Resveratrol Triacetate is underpinned by its ability to:
-
Achieve High-Resolution Separation: Effectively separate the cis- and trans-isomers, which can be challenging with less efficient chromatographic techniques.
-
Provide Unambiguous Identification: The mass spectrometer provides molecular weight information, which is crucial for the positive identification of the main component and any potential impurities.
-
Offer High Sensitivity: Detect and quantify trace-level impurities that might be missed by other methods.
-
Enable Rapid Analysis: The speed of UPLC allows for higher sample throughput, which is advantageous in a drug development setting.
Experimental Protocol: A Self-Validating UPLC-MS Method
This protocol is designed to be a self-validating system, incorporating elements that ensure its accuracy, precision, and specificity, in line with the International Council for Harmonisation (ICH) guidelines.[3][4]
Instrumentation and Reagents
-
UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a binary solvent manager, sample manager, and a column heater.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile/water (50:50, v/v).
-
cis-Resveratrol Triacetate Reference Standard: Well-characterized with known purity.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
Sample Preparation
-
Prepare a stock solution of the cis-Resveratrol Triacetate reference standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare the cis-Resveratrol Triacetate test sample at a concentration of 1 mg/mL in the sample diluent.
UPLC-MS Conditions
| Parameter | Condition |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient Elution | 0-1 min: 95% A, 5% B1-5 min: Linear gradient to 5% A, 95% B5-6 min: Hold at 5% A, 95% B6-6.1 min: Linear gradient to 95% A, 5% B6.1-8 min: Hold at 95% A, 5% B |
| MS Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 100-500 |
Method Validation
The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[3][6]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the cis- and trans-isomers and any other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient (r²) should be >0.99.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[2]
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from the UPLC-MS analysis of a cis-Resveratrol Triacetate sample, illustrating the method's ability to separate and quantify the main component and a key impurity, trans-Resveratrol Triacetate.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Peak Area | Concentration (µg/mL) | Purity (%) |
| cis-Resveratrol Triacetate | 3.8 | 353.1 | 985,000 | 98.5 | 98.5 |
| trans-Resveratrol Triacetate | 4.2 | 353.1 | 12,000 | 1.2 | 1.2 |
| Unknown Impurity 1 | 2.5 | 295.1 | 3,000 | 0.3 | 0.3 |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: UPLC-MS workflow for purity analysis.
Logical Relationship Diagram
Caption: Synergy of UPLC and MS for purity validation.
Comparison with Alternative Analytical Methods
While UPLC-MS offers significant advantages, it is important to consider other analytical techniques and their respective strengths and limitations for the purity analysis of cis-Resveratrol Triacetate.
| Method | Advantages | Disadvantages |
| HPLC-UV | - Widely available and cost-effective.- Robust and reliable for routine analysis.- Good for quantifying known impurities with chromophores. | - Lower resolution compared to UPLC, may not separate closely eluting isomers.- Relies on UV absorbance, which is not specific for identification.- Less sensitive for trace impurity detection.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - High separation efficiency for volatile and thermally stable compounds.- Provides structural information through mass fragmentation patterns. | - cis-Resveratrol Triacetate is not volatile and would require derivatization, adding complexity and potential for artifacts.- High temperatures in the GC inlet can cause degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information, ideal for unambiguous identification of impurities.- Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity. | - Lower sensitivity compared to MS, not suitable for trace impurity analysis.- Requires larger sample amounts.- Complex spectra can be difficult to interpret for mixtures. |
In the context of validating the purity of cis-Resveratrol Triacetate, UPLC-MS strikes an optimal balance between separation efficiency, sensitivity, and specificity, making it the most suitable technique for comprehensive purity profiling in a drug development and quality control environment.
Conclusion
The validation of cis-Resveratrol Triacetate purity is a critical step in its development as a potential therapeutic agent. The UPLC-MS method detailed in this guide provides a robust, sensitive, and specific approach for this purpose. Its superior separation capabilities and the definitive identification provided by mass spectrometry make it a self-validating system that ensures the quality and safety of the API. While other methods have their merits, UPLC-MS stands out as the most comprehensive technique for the in-depth purity analysis required in the pharmaceutical industry.
References
-
Chen, Y., et al. (2014). Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 92, 199-207. Available from: [Link][10]
-
Wang, Y., et al. (2015). Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. Journal of Chromatography B, 997, 139-145. Available from: [Link][5]
-
Sulistyarti, H., et al. (2018). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. ResearchGate. Available from: [Link][7]
-
Dela Cruz, J., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. ResearchGate. Available from: [Link][8]
-
Gliszczyńska-Świgło, A., & Tyrakowska, B. (2015). Comparison of UPLC and HPLC methods for determination of vitamin C. Food Chemistry, 175, 100-105. Available from: [Link][2]
-
Verdu, C., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules, 18(9), 10213-10227. Available from: [Link][9]
-
Fraser, M. K., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers. Available from: [Link][11]
-
Weingerl, V., et al. (2009). Comparison of methods for determination of polyphenols in wine by HPLC-UV/VIS, LC/MS/MS and spectrophotometry. Acta Chimica Slovenica, 56(3), 698-703. Available from: [Link][12]
-
Zarghami, M., et al. (2016). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences, 24(1), 1. Available from: [Link][13]
-
Csomor, E., et al. (2015). A Rapid Method for Determination of Resveratrol in Wines by HPLC-MS. ResearchGate. Available from: [Link][14]
-
Verdu, C., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Gestion des Ressources forestières - Gembloux Agro-Bio Tech. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link][3]
-
Verdu, C., et al. (2013). (PDF) Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. ResearchGate. Available from: [Link][15]
-
Ratz-Łyko, A., & Arct, J. (2019). Resveratrol—A Promising Therapeutic Agent with Problematic Properties. Molecules, 24(13), 2429. Available from: [Link][16]
-
Kim, J. H., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 549-558. Available from: [Link][17]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link][4]
-
Nohynek, G. J., et al. (2013). The Photostability and Photostabilization of trans-Resveratrol. Cosmetics & Toiletries. Available from: [Link][18]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. Available from: [Link][6]
-
Tungmunnithum, D., et al. (2022). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 27(3), 1045. Available from: [Link][19]
-
Meng, X., et al. (2004). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 804(1), 101-108. Available from: [Link][20]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link][21]
-
Andersen, J. V., et al. (n.d.). Supporting Information 1. DOI. Available from: [Link][22]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link][23]
-
Szterk, A., & Rosiak, A. (2022). Characteristics of Resveratrol Tablets Stored Under Stress Conditions by Total Hemispherical Reflectance and Selected Pharmacopoeial Parameters. Molecules, 27(19), 6268. Available from: [Link][24]
-
artgerecht GmbH. (n.d.). Resveratrol Longevity | Data Sheet | Cell Protection & Anti-Aging. artgerecht. Available from: [Link][1]
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- 10. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
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Comparative Stability & Degradation Kinetics of Stilbene Triacetate Isomers
Executive Summary
In the development of stilbene-based therapeutics, Resveratrol Triacetate (RTA) has emerged as a critical prodrug strategy to overcome the poor bioavailability and rapid metabolism of the parent compound, resveratrol. However, the stability profile of RTA is defined by its isomeric state.
This guide provides a comparative technical analysis of the Trans- (E-) and Cis- (Z-) isomers of stilbene triacetate. While the trans-isomer is the thermodynamically stable and biologically preferred pharmacophore, it is susceptible to photo-isomerization and ester hydrolysis. Understanding these degradation pathways is non-negotiable for accurate formulation and regulatory compliance (ICH Q1A/Q1B).
Key Takeaway: Trans-RTA offers superior solid-state stability but requires strict protection from UV radiation to prevent conversion to the less active cis-isomer. In solution, both isomers are subject to pH-dependent hydrolysis, reverting to the parent polyphenol.
Mechanistic Foundations
To control stability, one must understand the molecular drivers of degradation. The stability of stilbene triacetates is governed by two primary vectors: Photochemical Isomerization and Ester Hydrolysis .
The Isomerization Pathway
The stilbene double bond is the reactive center. Under UV irradiation (specifically 254 nm and 365 nm), the
-
Trans-RTA: Planar structure, allows efficient crystal packing (High Melting Point).
-
Cis-RTA: Non-planar (twisted) structure due to steric hindrance between phenyl rings, resulting in poor crystal packing (Amorphous/Oil/Low Melting Point).
The Hydrolysis Pathway
As an ester prodrug, RTA is designed to hydrolyze. However, premature hydrolysis during storage (chemical instability) is a formulation failure. This reaction is catalyzed by moisture, heat, and extreme pH (base-catalyzed hydrolysis is dominant).
Pathway Visualization
Figure 1: Mechanistic pathways of Stilbene Triacetate degradation. Note the reversible photo-isomerization versus the irreversible hydrolysis to the parent compound.
Comparative Stability Analysis
The following data synthesizes physicochemical properties and stress-test behaviors.
| Feature | Trans-Resveratrol Triacetate (E-RTA) | Cis-Resveratrol Triacetate (Z-RTA) | Impact on Development |
| Thermodynamics | Stable Ground State. | Meta-stable. | Trans is the required starting material for API synthesis. |
| Physical State | Crystalline Solid (MP: ~118-120°C). | Often Amorphous/Oily or Low MP solid. | Trans has superior flow/tableting properties. |
| UV Absorption | Distinct spectra allow easy HPLC resolution. | ||
| Photostability | Poor. Rapidly isomerizes to cis under UV. | Variable. Can revert to trans but generally degrades. | Requires amber glass/foil packaging (ICH Q1B). |
| Hydrolytic Stability | Moderate. Stable at pH 4-6. Hydrolyzes at pH > 7. | Moderate. Similar ester cleavage rates. | Formulation pH must be controlled (optimum pH 4.5). |
| Solubility | Low aqueous solubility (Lipophilic). | Slightly higher solubility (less lattice energy). | Cis impurities can alter dissolution rates. |
Technical Insight: The "Cis-Trans" Equilibrium
In solution, exposure to ambient light can establish a photostationary state (PSS) containing approximately 80% cis and 20% trans isomers within hours. This conversion is often faster than chemical hydrolysis. Therefore, light protection is more critical than temperature control for short-term handling.
Experimental Protocols
As a scientist, you cannot rely on literature values alone; you must validate your specific lot. The following protocols are designed for self-validation of RTA stability.
Validated HPLC Method for Isomer Separation
Because RTA is significantly more lipophilic than resveratrol, standard resveratrol methods (low organic phase) will result in excessive retention times.
-
Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 5
m, mm. -
Mobile Phase: Isocratic elution.[2]
-
Acetonitrile: 60%
-
Water (0.1% Formic Acid): 40%
-
-
Detection: DAD/UV.
-
Channel A: 306 nm (Optimized for Trans)
-
Channel B: 286 nm (Optimized for Cis)[3]
-
-
Expected Retention: Trans-RTA elutes afterCis-RTA due to better interaction with the C18 stationary phase (planar geometry). Parent Resveratrol will elute much earlier (near void volume) if present.
Stress Testing Workflow (ICH Q1A/Q1B)
This workflow isolates the degradation variables.
Figure 2: Experimental workflow for differentiating photo-instability from chemical instability.
Protocol Steps:
-
Preparation: Dissolve trans-RTA in Acetonitrile. Avoid protic solvents (methanol/ethanol) if assessing transesterification, though they are acceptable for simple hydrolysis checks.
-
Photostability (Arm A): Expose to UV light (ICH Q1B option 2) for 24 hours.
-
Pass Criteria: < 5% conversion to cis-isomer.
-
-
Hydrolytic Challenge (Arm B): Add 0.1N NaOH. Incubate at 60°C for 2 hours.
-
Observation: Check for appearance of mono- or di-acetate intermediates and fully hydrolyzed resveratrol.
-
-
Analysis: Calculate the "Isomerization Index" (
) and "Hydrolysis Index" ( ).
References
-
Resveratrol vs. Trans-Resveratrol Stability. Rescence Laboratory. (2020). Differentiates the biological activity and stability profiles of the isomers.[3][5]
-
Photostability and Photostabilization of Trans-Resveratrol. Cosmetics & Toiletries. (2013). details the UV absorption spectra (306 nm vs 286 nm) and kinetics of isomerization.
-
Pharmacokinetics and tissue distribution of 3,5,4'-tri-O-acetylresveratrol. Phytomedicine / NIH. (2013).[6] Establishes the prodrug behavior and improved half-life of the triacetate ester compared to the parent compound.
-
Photoisomerization pathways of trans-resveratrol. RSC Advances. (2025). Provides the quantum mechanical basis for the twisted-pyramidalized conical intersection leading to cis-formation.
-
Convenient syntheses of trans-resveratrol esters and aqueous stability. Organic Chemistry Frontiers. (2023). Discusses the chemical hydrolysis kinetics of resveratrol esters.
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Structural Elucidation of cis-Resveratrol Triacetate: A Comparative 2D NMR Framework
Content Type: Technical Comparison & Analysis Guide
Subject: cis-Resveratrol Triacetate (CAS: N/A for specific isomer, derivative of 501-36-0)
Methodology: 1D
Executive Summary: The Stereochemical Challenge
In the development of stilbenoid therapeutics, cis-Resveratrol Triacetate presents a unique analytical challenge. While the trans-isomer is the thermodynamically stable and naturally predominant form, the cis-isomer (often generated via photo-isomerization) possesses distinct solubility profiles and metabolic pathways.
For researchers and QC professionals, relying solely on Mass Spectrometry (MS) is insufficient, as it cannot distinguish between these stereoisomers (identical
This guide compares the 2D NMR (COSY/NOESY) approach against standard 1D
Experimental Workflow
The following protocol establishes a self-validating system for structural assignment.
2.1 Sample Preparation
-
Solvent Selection: Use Chloroform-
( ) . Unlike free resveratrol (which requires DMSO- or Methanol- ), the triacetate derivative is highly lipophilic. provides sharper line shapes and prevents hydroxyl proton exchange broadening. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is critical for detecting weak NOE signals.
-
Filtration: Filter through a 0.45 µm PTFE filter to remove particulates that cause magnetic susceptibility distortions.
2.2 Acquisition Parameters (Bruker/Varian 400-600 MHz)
| Parameter | 1D | COSY (Magnitude) | NOESY (Phase Sensitive) |
| Pulse Sequence | zg30 (30° pulse) | cosygpqf (Gradient) | noesygpphp (Gradient) |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 1.5 s | 2.0 s |
| Mixing Time (D8) | N/A | N/A | 500 – 800 ms (Critical) |
| Scans (NS) | 16 – 64 | 8 – 16 per increment | 16 – 32 per increment |
| Points (TD) | 64k | F2: 2k, F1: 256 | F2: 2k, F1: 256 |
Expert Insight: For NOESY, a mixing time of 500ms is optimal for small molecules like resveratrol triacetate (MW ~354 g/mol ). Shorter times may miss correlations; longer times introduce spin-diffusion artifacts.
Comparative Analysis: cis vs. trans Identification
The core distinction lies in the olefinic bridge (C7=C8). We compare the spectral signatures of the target product (cis) against its primary alternative (trans-impurity).[1][2][3]
3.1 The 1D NMR "Screening" (Coupling Constants)
The scalar coupling constant (
| Feature | cis-Resveratrol Triacetate (Target) | trans-Resveratrol Triacetate (Alternative) |
| Olefinic Coupling ( | 12.0 – 12.2 Hz | 16.0 – 16.5 Hz |
| Olefinic Shift ( | ~6.45 – 6.55 ppm (Upfield) | ~6.90 – 7.05 ppm (Downfield) |
| Visual Appearance | Doublets, often closer to aromatic region | Doublets, distinct from aromatic cluster |
Why 1D is not enough: In degraded samples or mixtures, the cis olefinic doublets can overlap with the aromatic protons (H-2/H-6) of the resorcinol ring, making integration and
3.2 COSY Analysis (Connectivity)
Correlation Spectroscopy (COSY) maps the spin systems. It proves that the two olefinic protons are coupled to each other and not to the ring protons.
-
Observation: You will see a strong off-diagonal cross-peak between the doublet at 6.45 ppm and the doublet at 6.55 ppm.
-
Validation: This confirms the protons are neighbors (H-7 and H-8). If these peaks showed correlations to aromatic protons, the assignment would be incorrect.
3.3 NOESY Analysis (The Geometric Proof)
This is the definitive "product vs. alternative" test. NOESY detects protons close in space (< 5 Å), regardless of bonding.
-
In cis-Resveratrol Triacetate: The aromatic rings are sterically crowded and twisted. The olefinic protons (H-7/H-8) are spatially close to the ortho protons of the opposing rings.
-
Key Correlation: Strong NOE cross-peak between Olefinic H and Ring B Ortho-H .
-
-
In trans-Resveratrol Triacetate: The molecule is planar and elongated. The olefinic protons are far from the opposing ring's protons.
-
Key Correlation:Absence of cross-peaks between Olefinic H and opposing Ring protons. Strong NOE only between Olefinic H and its own adjacent ring protons.
-
Visualization of Analysis Logic
4.1 Analytical Workflow
This diagram illustrates the decision-making process for validating the cis isomer.
Caption: Step-by-step logic flow for distinguishing cis-resveratrol triacetate from trans-isomers.
4.2 NOE Interaction Map (cis vs trans)
Visualizing why NOESY differentiates the two forms based on spatial proximity.
Caption: Comparison of spatial NOE correlations. Green dashed lines indicate positive NOE signals unique to the cis-isomer.
Consolidated Data Table
Use this table to benchmark your experimental results.
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Key NOESY Correlation |
| H-7 (Olefinic) | 6.47 | Doublet (d) | 12.2 | H-8, H-2/6 (Ring A), H-2'/6' (Ring B) |
| H-8 (Olefinic) | 6.35 | Doublet (d) | 12.2 | H-7, H-2/6 (Ring A), H-2'/6' (Ring B) |
| H-2, H-6 (Ring A) | 6.90 – 7.00 | Doublet (d) | ~2.0 (Meta) | Acetyl-CH3, H-7/H-8 |
| H-4 (Ring A) | 6.80 | Triplet (t) | ~2.0 | H-2, H-6 |
| H-2', H-6' (Ring B) | 7.15 | Doublet (d) | 8.5 (Ortho) | H-7/H-8 (Strong in cis) |
| H-3', H-5' (Ring B) | 6.95 | Doublet (d) | 8.5 (Ortho) | H-2', H-6' |
| Acetyl Groups | 2.25 – 2.30 | Singlets (s) | - | Ring Protons (Spatial) |
Note: Chemical shifts are referenced to
References
-
Djekic, S., et al. (2008).[4] Trans- and cis-resveratrol concentration in wines produced in Serbia.[4] Journal of the Serbian Chemical Society. [Link]
-
Mattio, L. M., et al. (2019). 1H NMR study of the interaction of trans-resveratrol with soybean phosphatidylcholine liposomes. Scientific Reports. [Link]
-
Royal Society of Chemistry. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers. [Link]
-
PubChem. (2025).[5] Cis-Resveratrol Compound Summary. National Library of Medicine. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling cis Resveratrol Triacetate
This guide outlines the operational safety, stability maintenance, and logistical handling of cis-Resveratrol Triacetate . It is designed for researchers requiring high-fidelity data, where sample integrity is as critical as personnel safety.
Executive Summary: The Dual-Hazard Profile
Handling cis-Resveratrol Triacetate presents a unique dual-hazard scenario:
-
Biological Hazard: While parent stilbenoids are generally classified as irritants (Skin/Eye Irrit. 2), the triacetate modification increases lipophilicity , potentially enhancing skin absorption rates compared to the parent compound.
-
Experimental Hazard (Isomeric Instability): The cis-isomer is thermodynamically less stable than the trans-isomer. Exposure to ambient UV/visible light can trigger photo-isomerization (reversion to trans) or degradation, rendering experimental data invalid before the assay begins.
Part 1: Risk Assessment & Engineering Controls
The "DMSO Effect" Warning: Researchers typically solubilize this compound in DMSO (Dimethyl Sulfoxide) or Ethanol .
-
Risk: DMSO is a potent skin penetrant. If cis-Resveratrol Triacetate is dissolved in DMSO, the solvent acts as a vehicle, carrying the compound through nitrile gloves and skin barriers into the systemic circulation.
-
Control: Standard single-layer nitrile gloves are insufficient for DMSO solutions.
PPE Selection Matrix
| Protection Zone | PPE Requirement | Technical Justification |
| Hand (Dry Solid) | Single Nitrile Gloves (Min 4 mil) | Sufficient for dry powder; prevents skin oil contamination of the sample. |
| Hand (Solution) | Double Nitrile or Specialized Laminate | DMSO permeates standard nitrile in <10 mins. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.[1] |
| Respiratory | N95 / P100 or Fume Hood | Prevents inhalation of airborne particulates during weighing. GHS Classification: STOT SE 3 (Respiratory Irritation).[2] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders or splash risks. Prevent ocular mucosal absorption.[3] |
| Body | Lab Coat (Buttoned, Long Sleeve) | Standard barrier protection against particulates and splashes. |
Part 2: Operational Protocol (Step-by-Step)
Phase 1: Reception & Storage (The Cold Chain)
-
Immediate Action: Upon receipt, inspect the vial for breach.
-
Storage: Store at -20°C .
-
Light Control: Ensure the vial is amber-glass or wrapped in aluminum foil.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation. Moisture hydrolysis can cleave the acetate groups, reverting the compound to cis-Resveratrol (phenol form).
Phase 2: Weighing & Solubilization (The "Red Light" Protocol)
-
Environment: Perform all handling in a biosafety cabinet or fume hood with reduced lighting .
-
Pro Tip: Use a red photographic safety light or cover the hood sash with an amber UV-blocking film.
-
-
Solvent Choice:
-
Preferred: DMSO (High solubility, high stability).
-
Alternative: Ethanol (Good solubility, but higher evaporation rate alters concentration).
-
Protocol:
-
Don PPE: Put on double nitrile gloves.
-
Weigh: Tare the amber vial/tube. Transfer solid quickly using an anti-static spatula.
-
Dissolve: Add solvent. Vortex for 30 seconds.
-
Verify: Visually inspect for clarity. If particulates remain, sonicate for 5 minutes (monitor temperature; heat degrades the cis form).
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated wipes/weigh boats in "Hazardous Solid Waste" (Incineration recommended).
-
Liquid Waste: Segregate into "Halogen-Free Organic Solvents" (if DMSO/Ethanol).
-
Deactivation: Wipe surfaces with 70% Ethanol followed by a detergent scrub.
Part 3: Visualization of Safety Logic
Figure 1: PPE Decision Logic & Isomer Protection
This decision tree guides the researcher through the correct PPE selection based on the physical state of the compound, integrating the critical light-protection steps.
Caption: Figure 1. Decision logic for PPE selection based on physical state, emphasizing the "DMSO Carrier Effect" and light sensitivity.
Figure 2: Operational Workflow (From Storage to Assay)
This diagram illustrates the "Safe Path" to ensure both user safety and data integrity (preventing isomerization).
Caption: Figure 2. Step-by-step workflow emphasizing the "Cold Chain" and light-protection checkpoints to maintain cis-isomer integrity.
References
-
Carl Roth GmbH. (2023). Safety Data Sheet: Resveratrol. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 445154, Resveratrol. Retrieved from [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Organic Solvents. Retrieved from [Link]
-
University of Pennsylvania, EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023).[4] Guideline on Setting Health-Based Exposure Limits for Use in Risk Identification in the Manufacture of Different Medicinal Products in Shared Facilities. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
